Lesopitron hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H22Cl2N6 |
|---|---|
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine;hydrochloride |
InChI |
InChI=1S/C15H21ClN6.ClH/c16-14-12-19-22(13-14)7-2-1-6-20-8-10-21(11-9-20)15-17-4-3-5-18-15;/h3-5,12-13H,1-2,6-11H2;1H |
Clave InChI |
CKDUBTXWOMBKQI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Lesopitron Hydrochloride: A Technical Deep Dive into its 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron hydrochloride, a compound belonging to the azapirone chemical class, has been a subject of interest for its anxiolytic properties, which are primarily mediated through its interaction with the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the agonistic activity of Lesopitron at the 5-HT1A receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Lesopitron acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors, exhibiting a complex pharmacological profile that has been explored in various in vitro and in vivo models.[1][2]
Quantitative Analysis of Lesopitron's 5-HT1A Receptor Interaction
The following tables summarize the key quantitative parameters that define the binding affinity and functional activity of this compound at the 5-HT1A receptor.
Table 1: Receptor Binding Affinity
| Parameter | Value | Radioligand | Tissue Source | Reference |
| Ki | 104.8 ± 10.6 nM | [3H]8-OH-DPAT | Rat Brain | [3] |
| pKi | 7.35 | [3H]8-OH-DPAT | Rat Brain |
Table 2: Functional Activity
| Assay | Parameter | Value | System | Reference |
| Inhibition of Forskolin-Stimulated Adenylate Cyclase | IC50 | 125 nM | Rat Hippocampal Membranes | [1] |
| Inhibition of Serotoninergic Neuron Firing | IC50 (in vitro) | 120 nM | Rat Brainstem Slices | |
| Inhibition of Serotoninergic Neuron Firing | ID50 (in vivo) | 35 µg/kg i.v. | Anesthetized Rats | |
| Serotonin Syndrome Reversal | Activity | Partial Agonist | In vivo (reversion of 8-OH-DPAT-induced syndrome) | [3] |
Core Signaling Pathway of 5-HT1A Receptor Agonism
Activation of the 5-HT1A receptor by an agonist like Lesopitron initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[4]
References
Lesopitron Hydrochloride: A Technical Overview of its Chemical Profile and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron hydrochloride is a potent and selective 5-HT1A receptor agonist that has been investigated for its anxiolytic properties. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed methodologies for key experimental assays are described, and its mechanism of action is illustrated through its signaling pathway.
Chemical Structure and Properties
Lesopitron, as the dihydrochloride (B599025) salt (E-4424), is a member of the n-arylpiperazine class of organic compounds.[1] Its chemical identity and key properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(4-(4-(4-chloro-1H-pyrazol-1-yl)butyl)piperazin-1-yl)pyrimidine dihydrochloride[2] |
| CAS Number | 132449-89-9 (dihydrochloride)[2][3] |
| 132449-46-8 (free base)[2][3] | |
| Synonyms | E-4424, E4424[2] |
| InChI Key | RGDLQJUAYQRGBC-UHFFFAOYSA-N[2][4] |
| SMILES | ClC1=CN(CCCCN2CCN(C3=NC=CC=N3)CC2)N=C1.[H]Cl.[H]Cl[2] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C15H21ClN6 · 2HCl[4] |
| Molecular Weight | 393.74 g/mol [2][3][4] |
| Appearance | Solid powder[2] |
| Melting Point | 194-197.5 °C[3] |
| Solubility | Soluble in DMSO[2] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[2] |
Pharmacological Profile
Lesopitron is a full and selective agonist of the 5-HT1A serotonin (B10506) receptor.[5] This interaction is responsible for its observed anxiolytic-like effects.[6] It exhibits negligible effects on alpha-adrenergic and dopaminergic receptors.[1][7]
In Vitro Activity
| Parameter | Value | Species/System |
| IC50 | 125 nM | Rat hippocampal membranes (inhibition of forskolin-stimulated adenylate cyclase)[5][6] |
| pKi | 7.35 | Rat brain (using [3H]8-OH-DPAT and [3H]Lesopitron as radioligands)[5] |
Mechanism of Action
Lesopitron exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor by Lesopitron leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA). Additionally, activation of 5-HT1A receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of calcium channels, which hyperpolarizes the neuron and reduces neuronal excitability.
Experimental Protocols
The following sections describe generalized methodologies for key in vitro assays used to characterize the pharmacological activity of this compound.
5-HT1A Receptor Binding Assay
This assay determines the affinity of Lesopitron for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT (e.g., 1 nM), and varying concentrations of this compound.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM serotonin). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of Lesopitron that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This assay measures the ability of Lesopitron to inhibit the production of cAMP, typically stimulated by forskolin (B1673556).
Methodology:
-
Membrane Preparation: As described in the receptor binding assay.
-
Assay Reaction: The membrane preparation is incubated in a buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase activity. Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 15 minutes).
-
Termination: The reaction is stopped by heating or the addition of a stop solution (e.g., 0.5 M HCl).
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of Lesopitron that causes 50% inhibition of forskolin-stimulated adenylyl cyclase activity (IC50) is determined by non-linear regression analysis.
Conclusion
This compound is a well-characterized 5-HT1A receptor agonist with a clear mechanism of action. Its chemical and pharmacological properties have been thoroughly investigated, providing a solid foundation for its potential therapeutic applications in anxiety disorders. The experimental protocols outlined in this document serve as a guide for the continued study and development of this and similar compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Lesopitron Hydrochloride: An In-Depth Technical Guide for Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesopitron (B1674771) hydrochloride (E-4424) is a potent and selective full agonist of the 5-HT1A receptor that has demonstrated significant anxiolytic-like properties in a range of preclinical models. This technical guide provides a comprehensive overview of the preclinical data for Lesopitron, with a focus on its pharmacological profile, and efficacy in established animal models of anxiety. Detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action are presented to support further research and development in the field of anxiolytic drug discovery.
Introduction
Anxiety disorders represent a significant global health concern, necessitating the continued development of novel and effective therapeutic agents. The serotonergic system, particularly the 5-HT1A receptor, is a well-established target for anxiolytic drugs. Lesopitron hydrochloride is a pyrimidinylpiperazine derivative that acts as a full and selective agonist at 5-HT1A receptors.[1] Preclinical investigations have highlighted its potential as an anxiolytic agent with a distinct pharmacological profile compared to other 5-HT1A receptor agonists like buspirone. This document serves as a technical resource, consolidating the key preclinical findings for Lesopitron to inform and guide future research endeavors.
Pharmacological Profile
Receptor Binding Affinity
Lesopitron demonstrates a high affinity for the 5-HT1A receptor. In vitro binding studies using rat hippocampal membranes have determined its inhibitory constant (pKi) to be 7.35.[2] Notably, Lesopitron exhibits negligible effects on alpha-adrenergic and dopaminergic receptors, suggesting a selective mechanism of action.[3]
Table 1: Receptor Binding Profile of this compound
| Receptor | Radioligand | Tissue | pKi | IC50 (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT, [3H]Lesopitron | Rat Hippocampus | 7.35 | 125 | [1][2] |
Functional Activity
Lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors. This has been demonstrated by its ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes to the same extent as serotonin (B10506) (5-HT).[2] This functional activity is crucial for its anxiolytic effects.
Table 2: Functional Activity of this compound
| Assay | Tissue | Effect | IC50 (nM) | Reference |
| Forskolin-Stimulated Adenylate Cyclase | Rat Hippocampal Membranes | Inhibition | 125 | [1][2][4] |
| Firing of Serotoninergic Neurons (in vitro) | Rat Brainstem Slices | Inhibition | 120 | [1] |
| Firing of Serotoninergic Neurons (in vivo) | Chloral Hydrate-Anesthetized Rats | Inhibition (ID50) | 35 µg/kg i.v. | [1] |
Mechanism of Action: 5-HT1A Receptor Signaling
As a 5-HT1A receptor agonist, Lesopitron's mechanism of action involves the activation of this G-protein coupled receptor (GPCR). The 5-HT1A receptor is coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rates in brain regions associated with anxiety, such as the hippocampus and raphe nuclei.
Figure 1: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Preclinical Efficacy in Anxiety Models
Lesopitron has demonstrated anxiolytic-like effects in various preclinical models, including the rat social interaction test and a marmoset model of anxiety.[3]
Rat Social Interaction Test
The social interaction test is a widely used paradigm to assess anxiety in rodents. Anxiolytic compounds typically increase the time spent in social interaction between two unfamiliar rats in a brightly lit or novel environment.
Experimental Protocol: Rat Social Interaction Test
-
Animals: Male rats are typically used. They are housed individually for a period before testing to increase their motivation for social interaction.
-
Apparatus: A square open field, often with high illumination to induce a mild state of anxiety.
-
Procedure:
-
Rats are habituated to the test arena for a set period.
-
On the test day, animals are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time, pairs of unfamiliar rats (matched for treatment) are placed in the center of the open field.
-
Behavior is recorded for a defined duration (e.g., 10 minutes).
-
The primary measure is the total time spent in active social interaction (e.g., sniffing, grooming, following). Locomotor activity is also often measured to rule out confounding effects of sedation or hyperactivity.
-
Marmoset Human Threat Test
Primate models of anxiety offer a higher translational value due to the more complex behavioral repertoire of these animals. The human threat test in marmosets is an ethologically relevant paradigm for assessing anxiety and fear-induced responses.
Experimental Protocol: Marmoset Human Threat Test
-
Animals: Common marmosets (Callithrix jacchus) are used. They are typically housed in their home cages during the test.
-
Procedure:
-
An unfamiliar human stands in close proximity to the marmoset's cage for a defined period (e.g., 2 minutes).
-
The human's posture and gaze can be manipulated to vary the level of threat.
-
This compound or vehicle is administered prior to the test.
-
The marmoset's behavior is recorded and scored for species-specific anxiety-related responses, such as slit-stare, scent marking, flattened ear tufts, and piloerection. Anxiolytic compounds are expected to reduce these behaviors.
-
Figure 2: General experimental workflow for preclinical anxiety studies of Lesopitron.
Neurochemical Effects
In vivo microdialysis studies in awake, freely moving rats have provided insights into the neurochemical effects of Lesopitron.
Effects on Serotonin Levels
Administration of an anxiolytic dose of Lesopitron (30 µg/kg, i.p.) markedly reduces extracellular serotonin (5-HT) levels in the frontal cortex to 45% of the basal value.[5][6] This effect is attributed to the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei, which leads to an inhibition of 5-HT release in projection areas.[6]
Table 3: Neurochemical Effects of this compound
| Brain Region | Dose (i.p.) | Effect on Extracellular 5-HT | Reference |
| Frontal Cortex | 30 µg/kg | Decrease to 45% of basal level | [5][6] |
Comparison with Buspirone
In contrast to Lesopitron, the anxiolytic buspirone, at a dose that produces anxiolytic-like effects (5 mg/kg, i.p.), also decreases cortical 5-HT levels (to 20% of basal value) but significantly increases the levels of the dopamine (B1211576) metabolites DOPAC and HVA.[6] Lesopitron has no effect on these dopamine metabolites, highlighting a key difference in their neurochemical profiles.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Interactions of lesopitron (E-4424) with central 5-HT1A receptors: in vitro and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Lesopitron Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron (B1674771) hydrochloride (E-4424) is a selective 5-hydroxytryptamine-1A (5-HT1A) receptor agonist belonging to the azapirone chemical class.[1][2] Developed for the potential treatment of generalized anxiety disorder (GAD), it reached Phase II clinical trials.[1][2] Lesopitron exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the 5-HT1A receptor, through which it exerts its anxiolytic and other central nervous system effects. This technical guide provides an in-depth overview of the pharmacological properties of Lesopitron hydrochloride, detailing its mechanism of action, receptor binding profile, functional activity, and pharmacokinetic parameters. The guide also includes detailed experimental protocols for key assays and visual representations of its signaling pathways to facilitate a comprehensive understanding for research and development purposes.
Mechanism of Action
Lesopitron acts as a potent and selective agonist at both presynaptic and postsynaptic 5-HT1A receptors.[2] Its anxiolytic effects are primarily attributed to its interaction with these receptors in the brain.
Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the dorsal raphe nucleus, the activation of these autoreceptors by Lesopitron leads to a decrease in the firing rate of these neurons and a subsequent reduction in the synthesis and release of serotonin (B10506) (5-HT) in projection areas such as the frontal cortex.[3][4] This inhibitory feedback mechanism is a key component of its anxiolytic action.
Postsynaptic 5-HT1A Receptors: Lesopitron also acts on postsynaptic 5-HT1A receptors located in various brain regions, including the hippocampus and cortex.[5] Activation of these receptors contributes to the overall therapeutic effects. The interaction with postsynaptic receptors is also responsible for some of the other observed pharmacological effects, such as hypothermia.[5]
Some evidence suggests that Lesopitron may act as a partial agonist at postsynaptic 5-HT1A receptors, as indicated by its ability to reverse the 8-OH-DPAT-induced 5-HT syndrome.[5][6] However, other studies classify it as a full agonist.[1]
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor/Site | Radioligand | Tissue/System | Ki (nM) | pKi | IC50 (nM) | Reference(s) |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | - | 7.35 | - | [7] |
| 5-HT1A | [3H]8-OH-DPAT | - | 104.8 ± 10.6 | - | - | [6] |
| Dopamine (B1211576) D2 | - | - | Negligible | - | >1000 | [2][5] |
| α-Adrenergic | - | - | Negligible | - | >1000 | [2][5] |
| Serotonin Reuptake Site | [3H]paroxetine | - | No effect | - | - | [6] |
Table 2: Functional Activity of this compound
| Assay | System | Effect | IC50 / ED50 | Reference(s) |
| Forskolin-Stimulated Adenylate Cyclase Activity | Rat Hippocampal Membranes | Inhibition | 125 nM | [7] |
| Inhibition of Serotonergic Neuron Firing | Rat Dorsal Raphe Nucleus (in vitro) | Inhibition | 120 nM | [7] |
| Inhibition of Serotonergic Neuron Firing | Anesthetized Rats (in vivo) | Inhibition | 35 µg/kg (i.v.) | [7] |
| Reduction of Cortical 5-HT Levels | Freely Moving Rats (in vivo microdialysis) | Reduction to 45% of basal value | 30 µg/kg (i.p.) | [3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Tmax | Elimination Half-life (t1/2) | Absolute Bioavailability | Main Metabolite | Reference(s) |
| Human | Oral | 0.5 - 1 hour | 1.1 - 5.6 hours | - | 5-hydroxylesopitron | [8] |
| Rat | Oral | - | - | ~10% | 5-hydroxylesopitron | [5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptors
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes
-
[3H]8-OH-DPAT (radioligand)
-
This compound (test compound)
-
Serotonin (for non-specific binding determination)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare rat hippocampal membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of [3H]8-OH-DPAT and varying concentrations of this compound to the membrane preparation.
-
For determining non-specific binding, add a high concentration of unlabeled serotonin to a separate set of tubes.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of Lesopitron that inhibits 50% of the specific binding of [3H]8-OH-DPAT) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylate Cyclase Activity Assay
Objective: To assess the functional agonist activity of this compound at 5-HT1A receptors by measuring its effect on cAMP production.
Materials:
-
Rat hippocampal membranes
-
This compound
-
Forskolin
-
ATP
-
Assay buffer (containing appropriate ions and cofactors)
-
cAMP assay kit
Procedure:
-
Pre-incubate the rat hippocampal membranes with varying concentrations of this compound.
-
Stimulate adenylate cyclase activity by adding a fixed concentration of forskolin.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture for a specific time at a controlled temperature (e.g., 30°C).
-
Terminate the reaction.
-
Measure the amount of cyclic AMP (cAMP) produced using a commercially available cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
Generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated adenylate cyclase activity by Lesopitron.
In Vivo Microdialysis in the Frontal Cortex of Awake Rats
Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of a freely moving animal.
Materials:
-
Adult male rats
-
Microdialysis probes
-
Stereotaxic apparatus for surgery
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgically implant a microdialysis probe into the frontal cortex of an anesthetized rat using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continue to collect dialysate samples.
-
Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline levels.[3]
Extracellular Single-Unit Recordings in the Dorsal Raphe Nucleus
Objective: To evaluate the effect of this compound on the firing rate of serotonergic neurons.
Materials:
-
Anesthetized rats
-
Stereotaxic frame
-
Glass microelectrodes
-
Amplifier and recording equipment
-
This compound
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Lower a glass microelectrode into the dorsal raphe nucleus to record the extracellular activity of single serotonergic neurons.
-
Identify serotonergic neurons based on their characteristic slow and regular firing pattern.
-
Once a stable baseline firing rate is established, administer this compound intravenously.
-
Record the changes in the firing rate of the neuron in response to the drug administration.
-
Construct a dose-response curve to determine the ED50 for the inhibition of neuronal firing.[9]
Haloperidol-Induced Catalepsy in Rats
Objective: To assess the in vivo functional interaction of this compound with the central nervous system, particularly its effect on dopamine-related motor control.
Materials:
-
Male rats
-
This compound
-
Catalepsy bar (a horizontal bar raised above a surface)
-
Stopwatch
Procedure:
-
Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy.[10]
-
At a specified time after haloperidol administration, administer this compound or vehicle.
-
At set time intervals, test for catalepsy by gently placing the rat's forepaws on the horizontal bar.
-
Measure the latency for the rat to remove its paws from the bar (descent latency).[11][12] A longer latency indicates a greater degree of catalepsy.
-
Compare the descent latencies between the Lesopitron-treated and vehicle-treated groups to determine if Lesopitron modulates haloperidol-induced catalepsy. Lesopitron has been shown to inhibit this effect, reflecting its action on 5-HT1A autoreceptors.[5]
Signaling Pathways and Experimental Workflows
Caption: Canonical signaling pathway of Lesopitron via the 5-HT1A receptor.
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Autoradiography [fz-juelich.de]
- 8. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological evidence for postsynaptic 5-HT(1A) receptor control of dorsal raphe 5-HT neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Lesopitron Hydrochloride: A Selective 5-HT1A Full Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron (B1674771) hydrochloride is a selective and full agonist of the 5-hydroxytryptamine receptor 1A (5-HT1A). Structurally related to the azapirone class of anxiolytics, it has demonstrated potent anxiolytic-like effects in preclinical studies.[1] This technical guide provides an in-depth overview of lesopitron hydrochloride, focusing on its pharmacological properties, experimental protocols for its characterization, and the key signaling pathways it modulates. While it showed promise in early clinical development for generalized anxiety disorder, it was ultimately discontinued.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, functional efficacy, and in vivo potency.
Table 1: In Vitro Binding Affinity of this compound
| Target | Radioligand | Tissue/System | Parameter | Value | Reference |
| 5-HT1A Receptor | [³H]8-OH-DPAT | Rat Brain | Ki | 104.8 ± 10.6 nM | [3] |
| 5-HT1A Receptor | [³H]8-OH-DPAT / [³H]lesopitron | Rat Brain | pKi | 7.35 | [1] |
Table 2: In Vitro and In Vivo Functional Efficacy of this compound
| Assay | System | Parameter | Value | Reference |
| Forskolin-Stimulated Adenylate Cyclase Inhibition | Rat Hippocampal Membranes | IC50 | 125 nM | [1] |
| Inhibition of Serotoninergic Neuron Firing | Chloral (B1216628) Hydrate-Anesthetized Rats (in vivo) | ID50 | 35 µg/kg i.v. | [1] |
| Inhibition of Serotoninergic Neuron Firing | Rat Brainstem Slices (in vitro) | IC50 | 120 nM | [1] |
Selectivity Profile
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the 5-HT1A receptor and the general workflows for the experimental protocols described in this guide.
Experimental Protocols
5-HT1A Receptor Binding Assay ([³H]8-OH-DPAT Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
[³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT) as the radioligand
-
This compound
-
WAY-100635 (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in buffer to a specific protein concentration.
-
Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd value), and varying concentrations of this compound. For total binding, omit lesopitron. For non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand like WAY-100635.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 30-60 minutes) to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of lesopitron that inhibits 50% of specific [³H]8-OH-DPAT binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
Objective: To determine the functional efficacy (IC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Rat hippocampal membranes (prepared as in the binding assay)
-
Forskolin
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (containing MgCl₂, phosphodiesterase inhibitor e.g., IBMX)
-
cAMP detection kit (e.g., ELISA-based)
Methodology:
-
Assay Setup: In a microplate, add the rat hippocampal membranes, ATP, a phosphodiesterase inhibitor, and varying concentrations of this compound.
-
Stimulation: Initiate the reaction by adding a fixed concentration of forskolin to stimulate adenylyl cyclase activity.
-
Incubation: Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).
-
cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced in each well using a commercially available cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of lesopitron. Determine the IC50 value using non-linear regression.
In Vivo Electrophysiology in the Dorsal Raphe Nucleus
Objective: To determine the in vivo potency (ID50) of this compound in inhibiting the firing of serotonergic neurons.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., chloral hydrate)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes)
-
Amplifier and data acquisition system
-
This compound solution for intravenous (i.v.) administration
Methodology:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus (DRN).
-
Electrode Placement: Lower a recording microelectrode into the DRN to record the extracellular activity of single serotonergic neurons. These neurons are identified by their characteristic slow and regular firing pattern.
-
Baseline Recording: Once a stable recording of a single neuron is achieved, record the baseline firing rate for a sufficient period.
-
Drug Administration: Administer increasing cumulative doses of this compound intravenously at regular intervals.
-
Post-Drug Recording: Continuously record the firing rate of the neuron after each dose of lesopitron.
-
Data Analysis: Calculate the percentage inhibition of the baseline firing rate for each dose of lesopitron. Determine the ID50 value (the dose that produces 50% inhibition of firing) by constructing a dose-response curve.
Conclusion
This compound is a potent and selective full agonist at 5-HT1A receptors. Its pharmacological profile has been characterized through a variety of in vitro and in vivo experimental paradigms, as detailed in this guide. The provided data and methodologies offer a comprehensive resource for researchers in the fields of pharmacology and drug development interested in the study of 5-HT1A receptor agonists. While its clinical development was halted, the study of lesopitron continues to provide valuable insights into the therapeutic potential and physiological roles of selective 5-HT1A receptor modulation.
References
The Discontinuation of Lesopitron Hydrochloride: A Technical Review of its Clinical Development
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Introduction
Lesopitron hydrochloride (E-4424) is a selective 5-HT1A receptor full agonist belonging to the azapirone class of compounds. Developed by Esteve, it was investigated as a potential anxiolytic for the treatment of Generalized Anxiety Disorder (GAD). Despite showing promise in preclinical models and early clinical trials, the development of Lesopitron was halted in Phase II. This technical guide provides an in-depth analysis of the available data on Lesopitron's clinical development, its mechanism of action, and the likely factors contributing to its inactive status.
Mechanism of Action: Targeting the Serotonergic System
Lesopitron exerts its anxiolytic effects by acting as a potent and selective agonist at serotonin (B10506) 5-HT1A receptors. These receptors are key components of the serotonergic system, which is deeply implicated in the regulation of mood and anxiety. Lesopitron's activity is notable at both presynaptic and postsynaptic 5-HT1A receptors.
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. Agonism at these sites by Lesopitron inhibits the firing of serotonin neurons, leading to a decrease in serotonin release in projection areas.
-
Postsynaptic Receptors: Found in various brain regions, including the hippocampus, amygdala, and cortex, these receptors mediate the downstream effects of serotonin. Lesopitron's agonism at these receptors is believed to contribute directly to its anxiolytic and other central nervous system effects.
Notably, Lesopitron demonstrated negligible effects on alpha-adrenergic and dopaminergic receptors, suggesting a specific pharmacological profile.[1]
Signaling Pathway of Lesopitron at the 5-HT1A Receptor
References
A Technical Guide to the Effects of Lesopitron Hydrochloride on Serotonergic Pathways
Abstract: Lesopitron (B1674771) (E-4424) is a selective 5-HT1A receptor agonist of the azapirone class, investigated for the treatment of generalized anxiety disorder.[1][2] Although its development was discontinued (B1498344) after Phase II clinical trials, its distinct mechanism of action provides a valuable case study in serotonergic modulation.[1] This document provides an in-depth technical overview of lesopitron's interaction with serotonergic pathways, summarizing its receptor binding profile, in vivo neurochemical effects, and the experimental protocols used for its characterization. Lesopitron primarily functions as a potent agonist at presynaptic 5-HT1A autoreceptors, leading to a significant reduction in serotonin (B10506) release in key brain regions.[3][4] Evidence also points towards a partial agonist effect at postsynaptic 5-HT1A receptors.[5] Unlike the related compound buspirone, lesopitron's effects are highly specific to the serotonergic system, with negligible impact on dopaminergic pathways.[2][3]
Mechanism of Action at the 5-HT1A Receptor
Lesopitron exerts its effects by targeting the serotonin 1A (5-HT1A) receptor, a G-protein-coupled receptor that plays a critical role in regulating the serotonergic system. These receptors are strategically located both presynaptically and postsynaptically.
-
Presynaptic Somatodendritic Autoreceptors: Located on the cell bodies and dendrites of serotonin neurons in the midbrain's dorsal raphe nucleus (DRN).[6][7] When activated, these autoreceptors initiate a negative feedback loop, causing hyperpolarization of the neuron. This reduces the firing rate of serotonin neurons, thereby decreasing the synthesis and release of serotonin (5-HT) in all projection areas, including the frontal cortex.[3][6] Lesopitron demonstrates a potent agonist action at these autoreceptors, which is considered the primary mechanism for its anxiolytic-like effects.[3][5] This is evidenced by studies where direct administration of lesopitron into the raphe nuclei suppressed 5-HT release in the cortex.[3]
-
Postsynaptic Receptors: Located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex. Activation of these receptors by 5-HT or agonists typically mediates the behavioral and physiological responses associated with serotonin. Lesopitron also acts on these postsynaptic receptors.[5] Its ability to induce 5-HT syndrome-like behaviors at high doses reflects postsynaptic receptor activation.[5] However, its capacity to reverse the 5-HT syndrome induced by the full agonist 8-OH-DPAT suggests that lesopitron behaves as a partial agonist at the postsynaptic receptor level.[5]
Quantitative Data
Table 1: Receptor Binding Affinity of Lesopitron
The selectivity of lesopitron for the 5-HT1A receptor is a key feature of its pharmacological profile. It shows high affinity for this receptor subtype with minimal interaction with other monoamine receptors or transporters.
| Parameter | Radioligand | Tissue Source | Value (nM) | Notes |
| Ki | [³H]8-OH-DPAT | Not Specified | 104.8 ± 10.6 | Competition studies demonstrate high affinity for the 5-HT1A receptor.[8] |
| Serotonin Reuptake | [³H]paroxetine | Not Specified | No effect | Lesopitron does not interact with the serotonin reuptake transporter.[8] |
| Other Receptors | Not Specified | Not Specified | Negligible effects | Studies report negligible interaction with α-adrenergic and dopaminergic receptors.[5] |
Table 2: In Vivo Neurochemical Effects in Rat Frontal Cortex
In vivo microdialysis studies in awake, freely moving rats have quantified the direct impact of lesopitron on serotonergic and dopaminergic neurotransmission, highlighting its selectivity compared to buspirone.[3]
| Compound (Dose) | Route | % Change in 5-HT | % Change in DOPAC | % Change in HVA | Reference |
| Lesopitron (30 µg/kg) | i.p. | ↓ to 45% of basal | No effect | No effect | [3][4] |
| Lesopitron (10 µM) | Intraraphe | ↓ to ~45% of basal | No effect | No effect | [3] |
| Buspirone (5 mg/kg) | i.p. | ↓ to 20% of basal | ↑ to 300% of basal | ↑ to 400% of basal | [3] |
5-HT: Serotonin; DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid.
Experimental Protocols
Protocol: 5-HT1A Receptor Competition Binding Assay
This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound like lesopitron for the 5-HT1A receptor.[9][10]
Objective: To quantify the affinity of lesopitron for the 5-HT1A receptor by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Rat cortical or hippocampal membrane homogenates.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: Lesopitron hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Control: 10 µM unlabeled Serotonin or 8-OH-DPAT.[9]
-
Equipment: Homogenizer, centrifuges, filtration apparatus (e.g., Brandel harvester), glass fiber filters, liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat hippocampus) in ice-cold assay buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction containing the receptors.[9]
-
Resuspend the final pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound (lesopitron).
-
In triplicate, set up assay tubes for:
-
Total Binding: Membrane preparation + a single concentration of [³H]8-OH-DPAT (typically near its Kd value).
-
Non-specific Binding: Total binding components + a high concentration of unlabeled 5-HT (10 µM).[9]
-
Competition: Total binding components + varying concentrations of lesopitron.
-
-
-
Incubation:
-
Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow binding to reach equilibrium.[9]
-
-
Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[9]
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials with cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: (Total CPM) - (Non-specific CPM).
-
Plot the percentage of specific binding against the log concentration of lesopitron to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of lesopitron that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: In Vivo Microdialysis
This protocol describes the method used to measure neurotransmitter levels in the brain of an awake animal, providing functional evidence of a drug's effect on neurotransmission.[3][4]
Objective: To measure extracellular 5-HT levels in the rat frontal cortex following systemic or local (intraraphe) administration of lesopitron.
Methodology:
-
Surgical Preparation:
-
Under anesthesia, stereotaxically implant a microdialysis guide cannula into the frontal cortex of a rat. For local administration studies, implant a second guide cannula aimed at the dorsal raphe nucleus.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
-
Drug Administration:
-
Systemic: Administer lesopitron via intraperitoneal (i.p.) injection.
-
Local: Infuse lesopitron directly into the dorsal raphe nucleus through the implanted cannula via the microdialysis probe or an injector.
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of 5-HT and its metabolites (e.g., 5-HIAA) and, if desired, dopamine (B1211576) and its metabolites (DOPAC, HVA) in the samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify the concentration of each analyte in the samples.
-
Express the results for each post-injection time point as a percentage of the average baseline concentration.
-
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of dorsal raphe nucleus function by serotonin autoreceptors: a behavioral perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
Methodological & Application
Application Notes and Protocols: Lesopitron Hydrochloride In Vitro Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron (B1674771) hydrochloride (E-4424) is a selective and full agonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] This receptor is a key target in the development of therapeutic agents for anxiety and depressive disorders. Understanding the binding characteristics of compounds like lesopitron to the 5-HT1A receptor is a critical step in drug discovery and development. The in vitro radioligand binding assay is a fundamental technique used to determine the affinity of a test compound for a specific receptor. This document provides detailed protocols for a competitive radioligand binding assay to determine the binding affinity of lesopitron hydrochloride for the rat 5-HT1A receptor.
Data Presentation
The binding affinity of this compound for the 5-HT1A receptor is high, as determined by in vitro radioligand binding assays. The affinity is commonly expressed as a pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Tissue Source | pKi | Ki (nM) | Reference |
| This compound | 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 7.35 | 44.7 | [2] |
| This compound | α-adrenergic | Not specified | Not specified | Not significant | >1000 | [3] |
| This compound | Dopaminergic | Not specified | Not specified | Not significant | >1000 | [3] |
Note: The Ki value was calculated from the pKi value (Ki = 10^(-pKi) * 10^9). Information regarding the binding affinity to adrenergic and dopaminergic receptors indicates negligible effects, suggesting a Ki value greater than 1000 nM.
Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Activation of the 5-HT1A receptor by an agonist like lesopitron initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Rat Brain Membrane Preparation
This protocol describes the preparation of rat hippocampal membranes, a rich source of 5-HT1A receptors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Dissection tools
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Sucrose (B13894) solution (0.32 M)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Humanely euthanize rats according to institutional guidelines.
-
Rapidly dissect the hippocampi on a cold plate.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [3H]8-OH-DPAT Competition Binding Assay
This protocol details the steps for a competition radioligand binding assay to determine the Ki of this compound for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes (from Protocol 1)
-
[3H]8-OH-DPAT (Radioligand)
-
This compound (Test compound)
-
Serotonin (5-HT) or 8-OH-DPAT (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of membrane homogenate (containing 100-200 µg of protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled 5-HT or 8-OH-DPAT (e.g., 10 µM), 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane homogenate.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]8-OH-DPAT, and 100 µL of membrane homogenate.
-
-
Incubate the plates at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of lesopitron that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Lesopitron [medbox.iiab.me]
- 2. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Lesopitron Hydrochloride: Application Notes for In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lesopitron (B1674771) hydrochloride in in vivo microdialysis studies. Lesopitron hydrochloride is a potent and selective 5-HT1A receptor agonist, demonstrating anxiolytic properties with a distinct neurochemical profile compared to other agents in its class.[1][2][3] In vivo microdialysis is a powerful technique to monitor the dynamic changes of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[4][5][6] This document outlines the mechanism of action of lesopitron, its effects on serotonin (B10506) and dopamine (B1211576) systems, and provides a step-by-step protocol for conducting in vivo microdialysis experiments to assess these effects.
Mechanism of Action
Lesopitron acts as a high-affinity ligand for central serotonin 5-HT1A receptors.[1][7] It functions as a partial agonist at postsynaptic 5-HT1A receptors and an agonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei.[1][8][9] Activation of these autoreceptors leads to an inhibition of serotonin (5-HT) release in projection areas such as the frontal cortex.[8] Notably, lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors, distinguishing it from other anxiolytics like buspirone.[1][2][8]
Effects on Neurotransmitter Levels
In vivo microdialysis studies in rats have demonstrated that acute systemic administration of lesopitron at an anxiolytic dose (30 µg/kg, i.p.) significantly reduces extracellular 5-HT levels in the frontal cortex to approximately 45% of the basal value.[8][10] This effect is attributed to its agonistic action at 5-HT1A autoreceptors.[8] In contrast to buspirone, which markedly increases the levels of dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), lesopitron has no effect on these metabolites, indicating a lack of significant interaction with the dopaminergic system.[8]
Data Presentation
The following table summarizes the quantitative effects of this compound on extracellular neurotransmitter and metabolite levels in the rat frontal cortex as determined by in vivo microdialysis.
| Compound | Treatment | Dose | Route | % Change from Basal Levels | Brain Region | Reference |
| 5-HT | Lesopitron | 30 µg/kg | i.p. | ↓ 55% | Frontal Cortex | [8] |
| 5-HIAA | Lesopitron | 30 µg/kg | i.p. | No significant effect | Frontal Cortex | [8] |
| DOPAC | Lesopitron | 30 µg/kg | i.p. | No significant effect | Frontal Cortex | [8] |
| HVA | Lesopitron | 30 µg/kg | i.p. | No significant effect | Frontal Cortex | [8] |
| 5-HT | Buspirone | 5 mg/kg | i.p. | ↓ 80% | Frontal Cortex | [8] |
| DOPAC | Buspirone | 5 mg/kg | i.p. | ↑ 200% | Frontal Cortex | [8] |
| HVA | Buspirone | 5 mg/kg | i.p. | ↑ 300% | Frontal Cortex | [8] |
Experimental Protocols
This section provides a detailed protocol for conducting in vivo microdialysis studies to evaluate the effects of this compound on neurotransmitter levels in the rat frontal cortex.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85, and sodium phosphate (B84403) buffer 1.0 (pH 7.4).
-
HPLC system with electrochemical detection
-
Surgical instruments
Experimental Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing and Administration of Lesopitron Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of Lesopitron hydrochloride in rat models. Lesopitron is a partial agonist of the serotonin (B10506) 5-HT1A receptor, exhibiting anxiolytic properties. The following sections detail its mechanism of action, pharmacokinetic profile, dosing recommendations for behavioral studies, and standardized administration protocols.
Mechanism of Action
This compound exerts its pharmacological effects through its high affinity for the 5-HT1A serotonin receptor. As a partial agonist, it modulates serotonergic activity. The binding of Lesopitron to the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This involves the coupling to inhibitory G-proteins (Gαi/o), which in turn inhibits adenylyl cyclase activity. The reduction in adenylyl cyclase leads to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This cascade ultimately results in the modulation of downstream effectors, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, leading to neuronal hyperpolarization and reduced neuronal firing. Furthermore, 5-HT1A receptor activation by Lesopitron can also influence the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2][3][4]
Signaling Pathway of Lesopitron at the 5-HT1A Receptor
Caption: Lesopitron's signaling cascade via the 5-HT1A receptor.
Pharmacokinetic Profile in Rats
The pharmacokinetic profile of Lesopitron in rats is characterized by rapid absorption and significant first-pass metabolism.
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Bioavailability | ~10% | N/A | [5] |
| Tmax (Time to Maximum Concentration) | Not explicitly stated for rats. (0.5-1 hour in humans) | N/A | [5] |
| Cmax (Maximum Concentration) | Data not available | Data not available | |
| AUC (Area Under the Curve) | Data not available | Data not available | |
| Half-life (t1/2) | Data not available | Data not available |
Dosing and Administration for Behavioral Studies
Anxiolytic effects of Lesopitron have been observed in rats at a dose of 30 µg/kg administered intraperitoneally (i.p.).[6] This dose has been shown to reduce serotonin (5-HT) levels in the frontal cortex, consistent with its anxiolytic-like activity.[6]
Experimental Workflow for a Behavioral Pharmacology Study
Caption: A typical workflow for a behavioral pharmacology study in rats.
Experimental Protocols
Preparation of this compound Solution
For Intraperitoneal (i.p.) Injection:
-
Vehicle: Sterile 0.9% saline or phosphate-buffered saline (PBS).
-
Procedure:
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in a small volume of the chosen vehicle.
-
Gentle warming and vortexing may aid in dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with the vehicle.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically protected from light.
-
For Oral Gavage (p.o.) Administration:
-
Vehicle: Distilled water, 0.9% saline, or a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in water. A 10% sucrose (B13894) solution can also be used to improve palatability.
-
Procedure:
-
Follow steps 1-4 as described for i.p. injection preparation.
-
For CMC suspensions, gradually add the this compound powder to the CMC solution while continuously stirring to ensure a homogenous suspension.
-
Sterile filtration is not typically required for oral gavage solutions unless specified for the experimental paradigm.
-
Store the solution or suspension appropriately.
-
Administration Protocols
General Considerations:
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
The volume of administration should be calculated based on the animal's body weight.
-
Use appropriate needle gauges and gavage tube sizes to minimize discomfort and tissue damage.
Intraperitoneal (i.p.) Injection Protocol:
-
Restraint: Manually restrain the rat, ensuring a firm but gentle grip to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Administration: Inject the Lesopitron solution slowly and steadily.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for any signs of distress.
Oral Gavage (p.o.) Protocol:
-
Restraint: Manually restrain the rat, holding it in an upright position to straighten the esophagus.
-
Gavage Tube Measurement: Measure the gavage tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Tube Insertion: Gently insert the lubricated tip of a curved or straight gavage tube into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Administration: Once the tube is in the stomach, administer the Lesopitron solution or suspension slowly.
-
Withdrawal: Gently remove the gavage tube and return the animal to its cage. Monitor for any signs of respiratory distress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone. | Semantic Scholar [semanticscholar.org]
- 6. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lesopitron Hydrochloride and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lesopitron (E-4424) is a selective 5-HT1A receptor agonist, structurally related to the azapirone class of compounds, which was investigated for its anxiolytic properties.[1] Early clinical development showed it to be well-tolerated.[2] Pharmacokinetic studies indicate that Lesopitron is rapidly absorbed and undergoes significant hepatic first-pass metabolism.[2] The primary metabolite identified is 5-hydroxylesopitron.[2]
This document provides a template for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Lesopitron and its primary metabolite, 5-hydroxylesopitron, in human plasma. As no specific validated method is publicly available, this note is intended as a comprehensive guide based on established principles of bioanalytical method development for similar small molecules.
Metabolic Pathway of Lesopitron
The primary metabolic pathway for Lesopitron involves the hydroxylation of the parent compound to form 5-hydroxylesopitron.
Experimental Protocols
The following protocols are provided as a template and would require optimization and validation according to ICH M10 Bioanalytical Method Validation guidelines.[3][4][5]
Materials and Reagents
-
Lesopitron hydrochloride reference standard
-
5-hydroxylesopitron reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable compound not present in the matrix)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Ammonium acetate (B1210297)
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Ultrapure water
Instrumentation and Chromatographic Conditions (Hypothetical)
A standard HPLC or UHPLC system with a UV or mass spectrometric detector would be suitable.
| Parameter | Suggested Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 238 nm (hypothetical, requires wavelength scan) or Mass Spectrometer |
| Internal Standard (IS) | A suitable stable, structurally related compound |
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lesopitron HCl and 5-hydroxylesopitron in methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solutions using a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and for low, medium, and high QC samples.
Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions (90% A, 10% B).
-
Inject 10 µL into the HPLC system.
Data Presentation: Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of a validated HPLC method for Lesopitron and its metabolite.
| Parameter | Lesopitron | 5-hydroxylesopitron | Acceptance Criteria (ICH M10) |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | - |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 | Signal should be ≥ 5x blank |
| Intra-day Precision (%CV) | < 10% | < 12% | ≤ 15% (≤ 20% at LOQ) |
| Inter-day Precision (%CV) | < 11% | < 13% | ≤ 15% (≤ 20% at LOQ) |
| Accuracy (% Bias) | -5% to +7% | -8% to +6% | Within ±15% (±20% at LOQ) |
| Recovery (%) | 85 - 95% | 80 - 92% | Consistent, precise, and reproducible |
| Matrix Effect | Minimal | Minimal | CV ≤ 15% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable | Within ±15% of nominal |
Experimental Workflow Visualization
The overall workflow for the analysis of plasma samples for Lesopitron and its metabolites is depicted below.
This application note outlines a comprehensive, albeit hypothetical, framework for the development of an HPLC method for the quantification of Lesopitron and its primary metabolite, 5-hydroxylesopitron. The provided protocols for sample preparation, chromatographic conditions, and validation parameters are based on standard industry practices and serve as a starting point for researchers. Any method developed based on this template must be fully validated in accordance with regulatory guidelines to ensure the reliability and accuracy of the generated data for pharmacokinetic or other studies.
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Lesopitron Hydrochloride in Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of lesopitron (B1674771) hydrochloride in autoradiography studies, primarily focusing on the visualization and quantification of 5-HT1A receptors in the central nervous system.
Introduction
Lesopitron is a selective full agonist for the 5-HT1A serotonin (B10506) receptor.[1] Autoradiography is a highly sensitive technique used to visualize the distribution of radiolabeled compounds within biological tissues, providing valuable insights into drug-target engagement and receptor pharmacology.[2][3] By labeling lesopitron with a suitable radioisotope (e.g., tritium, ³H) or by using it in competition assays with a known radioligand, researchers can map the anatomical distribution and density of 5-HT1A receptors. Lesopitron demonstrates activity as both a presynaptic and postsynaptic 5-HT1A agonist.[4][5]
Mechanism of Action
Lesopitron exerts its pharmacological effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors.[6] Activation of these receptors, particularly presynaptic autoreceptors in the raphe nuclei, leads to an inhibition of serotonin (5-HT) release in projection areas like the frontal cortex.[6][7] Postsynaptically, it can induce a hypothermic effect through enhanced receptor activation.[8] Lesopitron has negligible effects on alpha-adrenergic and dopaminergic receptors.[5]
Quantitative Data
The following table summarizes the key quantitative parameters for lesopitron hydrochloride relevant to autoradiography and receptor binding studies.
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki | 104.8 ± 10.6 nM | Rat | [³H]8-OH-DPAT competition | [8] |
Note: Ki represents the inhibition constant, indicating the affinity of lesopitron for the 5-HT1A receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
This section provides a detailed, generalized protocol for in vitro receptor autoradiography to study 5-HT1A receptors using a competitive binding assay with this compound. This protocol is based on standard methods for 5-HT1A receptor autoradiography using radioligands like [³H]8-OH-DPAT.[9][10][11]
Protocol: In Vitro 5-HT1A Receptor Autoradiography (Competitive Binding)
Objective: To determine the distribution and density of 5-HT1A receptors by assessing the ability of lesopitron to displace a radiolabeled ligand (e.g., [³H]8-OH-DPAT).
Materials:
-
Frozen brain tissue sections (e.g., rat, mouse, or human) (10-20 µm thick), slide-mounted.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
This compound.
-
Serotonin (5-HT) or a specific 5-HT1A antagonist (e.g., WAY-100635) for non-specific binding determination.
-
Incubation buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Distilled water.
-
Autoradiography film or phosphor imaging plates.
-
Scintillation vials and cocktail (for quantification, optional).
Procedure:
-
Tissue Preparation:
-
Cryosection the frozen brain tissue at -20°C to a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until use.
-
-
Pre-incubation:
-
On the day of the experiment, allow the slides to warm to room temperature.
-
Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare incubation solutions containing a fixed concentration of the radioligand (e.g., 1-2 nM [³H]8-OH-DPAT).
-
For total binding, incubate sections with only the radioligand.
-
For determining the displacement by lesopitron, incubate adjacent sections with the radioligand and varying concentrations of this compound (e.g., ranging from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, incubate a set of sections with the radioligand in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM 5-HT or WAY-100635).
-
Incubate all slides for 60-120 minutes at room temperature.
-
-
Washing:
-
Following incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform 2-3 washes of 2-5 minutes each.
-
Perform a final brief dip in cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Quickly dry the slides under a stream of cool, dry air.
-
Appose the dried slides to an autoradiography film or a phosphor imaging plate in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification of receptor density.
-
Expose for an appropriate duration (typically 2-8 weeks for tritium-based radioligands) at 4°C.
-
-
Image Development and Analysis:
-
Develop the film according to the manufacturer's instructions or scan the phosphor imaging plate.
-
Analyze the resulting autoradiograms using a densitometry system.
-
Quantify the optical density in specific brain regions and convert these values to receptor density (fmol/mg tissue) using the co-exposed radioactive standards.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Generate competition curves by plotting the specific binding of the radioligand as a function of the log concentration of lesopitron.
-
Determine the IC₅₀ value (the concentration of lesopitron that inhibits 50% of the specific radioligand binding) from the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway
Caption: 5-HT1A Receptor Signaling Pathway Activated by Lesopitron.
Experimental Workflow
Caption: Workflow for Competitive Autoradiography with Lesopitron.
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of radioactive compounds and autoradiography to determine drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Autoradiography with [3H]8-OH-DPAT reveals increases in 5-HT(1A) receptors in ventral prefrontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain 5-HT1A receptor autoradiography and hypothermic responses in rats bred for differences in 8-OH-DPAT sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Lesopitron Hydrochloride's Anxiolytic Effects in Marmoset Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesopitron (B1674771) hydrochloride is a potent and selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor, developed for the treatment of generalized anxiety disorder (GAD).[1] Preclinical studies have demonstrated its anxiolytic properties, with reports indicating higher potency in marmoset anxiety models compared to other structurally-related 5-HT1A agonists.[1][2] This document provides detailed application notes and protocols for utilizing the common marmoset (Callithrix jacchus) as a translational model to evaluate the anxiolytic effects of Lesopitron hydrochloride. The protocols are based on established behavioral assays for anxiety in non-human primates.
The common marmoset is a valuable non-human primate model in behavioral neuroscience and psychiatric research due to its complex social behaviors, well-developed vocal communication, and a prefrontal cortex with greater homology to humans than that of rodents.[1] Various behavioral paradigms have been developed and validated to assess anxiety-like states in marmosets, making them a suitable species for preclinical evaluation of novel anxiolytic compounds like Lesopitron.
Mechanism of Action of this compound
Lesopitron acts as a selective agonist at central 5-HT1A receptors, which are G-protein coupled receptors.[1] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions implicated in mood and anxiety, such as the hippocampus, amygdala, and cortex.
Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release. Postsynaptic 5-HT1A receptor activation in limbic and cortical areas is associated with hyperpolarization and reduced neuronal excitability, which is believed to contribute to the anxiolytic effects. Lesopitron has been shown to have negligible effects on alpha-adrenergic and dopaminergic receptors.[1]
Marmoset Models of Anxiety: Experimental Protocols
The following are detailed protocols for established behavioral assays to test the anxiolytic effects of this compound in common marmosets.
Human Intruder Test (HIT)
This test assesses anxiety-like behavior in response to an uncertain threat from an unfamiliar human.
Protocol:
-
Habituation: Acclimate the marmosets to the testing room and procedures to minimize novelty-induced stress.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral). A positive control, such as diazepam (0.1-2.5 mg/kg), can also be included.
-
Pre-treatment Period: Allow for a pre-treatment period based on the pharmacokinetic profile of Lesopitron.
-
Test Procedure: An unfamiliar human intruder, wearing a mask to conceal their identity, stands approximately 40 cm from the marmoset's home cage, maintaining eye contact for a 2-minute period.
-
Data Collection: Record the marmoset's behavior using a video camera. Key behaviors to score include:
-
Locomotor activity: Movement between different sections of the cage.
-
Vocalization: Frequency and type of calls (e.g., "phee" for contact, "tsik" for agitation).
-
Posture: Fear-related postures such as freezing or aggressive stances.
-
Cage Location: Time spent at the front versus the back of the cage.
-
Scanning/Vigilance: Frequency of head movements to scan the environment.
-
Predator Confrontation Test
This assay measures fear and anxiety in response to a naturalistic threat.
Protocol:
-
Apparatus: A taxidermized predator (e.g., a wild cat) is placed outside the marmoset's cage or in a specific location within a larger testing arena.
-
Habituation: Allow the marmosets to habituate to the testing environment without the predator present.
-
Drug Administration: Administer this compound, vehicle, or a positive control.
-
Pre-treatment Period: As per the drug's pharmacokinetics.
-
Test Procedure: Expose the marmoset to the predator for a defined period (e.g., 15-30 minutes).
-
Data Collection: Record behaviors such as:
-
Proximity to Predator: Time spent in the area of the cage closest to the predator.
-
Locomotor Activity: Total distance moved.
-
Exploratory Behavior: Interaction with objects in the environment.
-
Vocalizations: Alarm calls.
-
Scent Marking: Frequency of scent marking, which can be altered by anxiety.
-
Data Presentation
While specific preclinical data for Lesopitron in marmosets is not publicly available, the following tables provide an illustrative example of how to present quantitative data from anxiolytic studies in marmosets, based on expected outcomes for a potent 5-HT1A agonist.
Table 1: Illustrative Effects of this compound in the Human Intruder Test
| Behavioral Measure | Vehicle | Lesopitron (Low Dose) | Lesopitron (High Dose) | Diazepam (Positive Control) |
| Time at Cage Front (s) | 35 ± 5 | 55 ± 6 | 75 ± 8 | 80 ± 7 |
| Time at Cage Back (s) | 85 ± 5 | 65 ± 6 | 45 ± 8 | 40 ± 7 |
| 'Tsik' Vocalizations (count) | 15 ± 3 | 8 ± 2 | 4 ± 1 | 3 ± 1 |
| Locomotor Activity (transitions) | 25 ± 4 | 22 ± 3 | 18 ± 3 | 15 ± 2 |
| Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. This data is illustrative. |
Table 2: Illustrative Effects of this compound in the Predator Confrontation Test
| Behavioral Measure | Vehicle | Lesopitron (Low Dose) | Lesopitron (High Dose) | Diazepam (Positive Control) |
| Time in Predator Zone (s) | 20 ± 4 | 40 ± 5 | 60 ± 7 | 65 ± 6 |
| Latency to Enter Predator Zone (s) | 120 ± 15 | 80 ± 12 | 50 ± 10 | 45 ± 9 |
| Alarm Calls (count) | 12 ± 2 | 6 ± 1 | 3 ± 1 | 2 ± 1 |
| Scent Marking (count) | 8 ± 2 | 4 ± 1 | 2 ± 1 | 1 ± 0.5 |
| Note: Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle. This data is illustrative. |
Logical Relationships in Study Design
The following diagram illustrates the logical flow of a study designed to assess the anxiolytic potential of this compound.
Conclusion
The common marmoset provides a highly translational model for evaluating the anxiolytic effects of novel compounds such as this compound. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute robust preclinical studies. By utilizing established behavioral paradigms and a clear understanding of the underlying mechanism of action, researchers can effectively assess the therapeutic potential of 5-HT1A receptor agonists for the treatment of anxiety disorders.
References
Application Notes and Protocols: Pharmacokinetic Modeling of Lesopitron Hydrochloride in Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available pharmacokinetic data and generalized experimental protocols for studying Lesopitron (B1674771) hydrochloride in preclinical species. Due to the limited availability of detailed public data, some protocols are based on standard methodologies for similar compounds.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Lesopitron Hydrochloride in Rats
| Parameter | Value | Route of Administration | Citation |
| Absolute Bioavailability | ~10% | Oral | [1] |
| Elimination Half-life (t½) | 100 min | Intravenous | [1] |
| Major Excretion Route | Feces via bile | Oral | [1] |
| Cumulative Excretion (Urine & Feces) | 99% (after 7 days) | Oral | [1] |
| Tissue Distribution | Highest concentrations in liver and kidney; brain concentration similar to plasma. | Oral | [1] |
| Steady State | Achieved on day 2 of repeated oral administration. | Oral | [1] |
| Major Metabolites | 5-hydroxylesopitron and 1-(2-pyrimidinyl)-piperazine (PmP) | N/A | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Route of Administration | Citation |
| Absolute Bioavailability | ~10% | Oral | [1] |
| Elimination Half-life (t½) | 100 min | Intravenous | [1] |
| Major Excretion Route | Feces via bile | Oral | [1] |
| Cumulative Excretion (Urine & Feces) | 75% (after 7 days) | Oral | [1] |
| Major Metabolites | 5-hydroxylesopitron and 1-(2-pyrimidinyl)-piperazine (PmP); PmP plasma concentrations were higher than lesopitron and 5-hydroxylesopitron. | N/A | [1] |
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic studies of this compound in preclinical species.
2.1. Animal Models and Housing
-
Species: Male Wistar rats and male Beagle dogs.[1]
-
Housing: Animals should be housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water. Appropriate acclimatization periods should be allowed before the study begins.
2.2. Dosing and Administration
-
Intravenous (IV) Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline or a buffered solution).
-
Administer the solution as a bolus injection via a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).
-
The dose volume should be appropriate for the animal's weight.
-
-
Oral (PO) Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, methylcellulose (B11928114) solution).
-
Administer the formulation via oral gavage for rats or by oral administration of a capsule for dogs.
-
Ensure accurate dosing based on the animal's body weight.
-
2.3. Blood Sample Collection
-
Sampling Time Points: Collect blood samples at predetermined time points post-dose to adequately characterize the plasma concentration-time profile. Suggested time points for both IV and oral routes could be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Collection:
-
For rats, blood can be collected via the tail vein or jugular vein.
-
For dogs, blood is typically collected from the cephalic or saphenous vein.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.
2.4. Bioanalytical Method (Generalized LC-MS/MS Protocol)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of Lesopitron and its metabolites in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to a small volume of plasma (e.g., 100 µL).
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for small molecule analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds like Lesopitron.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification. Specific precursor-to-product ion transitions for Lesopitron and its metabolites would need to be optimized.
-
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Visualizations
3.1. Experimental Workflow
Caption: Experimental workflow for a preclinical pharmacokinetic study.
3.2. Proposed Metabolic Pathway of Lesopitron
References
Application Notes and Protocols for Lesopitron Hydrochloride in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lesopitron hydrochloride, a potent 5-HT1A receptor agonist, in brain slice electrophysiology experiments. This document outlines the mechanism of action, offers detailed experimental protocols, presents key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a selective ligand for the serotonin (B10506) 1A (5-HT1A) receptor, exhibiting agonist properties. It has been investigated for its anxiolytic-like effects. In the context of neuroscience research, Lesopitron serves as a valuable pharmacological tool to probe the function of the 5-HT1A receptor system in various brain regions. Its application in brain slice electrophysiology allows for the detailed study of its effects on neuronal excitability, synaptic transmission, and cellular signaling cascades in a physiologically relevant ex vivo preparation.
Mechanism of Action
Lesopitron acts as an agonist at both presynaptic and postsynaptic 5-HT1A receptors.
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus (DRN), these autoreceptors play a crucial role in regulating the firing rate of these neurons. Activation of these receptors by Lesopitron leads to neuronal hyperpolarization and a subsequent decrease in serotonin release in projection areas.[1]
-
Postsynaptic Heteroreceptors: These receptors are widely distributed in various brain regions, including the hippocampus, cortex, and amygdala. Their activation by Lesopitron can modulate the activity of non-serotonergic neurons, influencing a range of physiological processes.
The molecular signaling cascade initiated by Lesopitron binding to the 5-HT1A receptor involves the activation of inhibitory Gi/Go proteins. This leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, resulting in reduced production of cyclic AMP (cAMP).
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit of the activated G-protein directly binds to and opens GIRK channels, leading to an efflux of potassium ions (K+). This K+ efflux causes hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[1]
Quantitative Data
The following table summarizes key quantitative parameters of this compound's activity derived from in vitro studies.
| Parameter | Value | Brain Region/Preparation | Reference |
| IC50 for Inhibition of Neuronal Firing | 120 nM | Serotonergic neurons in brainstem slices | [2] |
| IC50 for Inhibition of Forskolin-Stimulated Adenylate Cyclase Activity | 125 nM | Rat hippocampal membranes | [2] |
Signaling Pathway
The signaling pathway activated by this compound at the 5-HT1A receptor is depicted below.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) using brain slice electrophysiology.
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 2 CaCl2, 2 MgSO4, 10 Glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.
-
Slicing Solution (ice-cold): Sucrose-based or NMDG-based protective cutting solution can be used to improve slice health. A common sucrose-based solution contains (in mM): 210 sucrose, 2.5 KCl, 1.2 NaH2PO4, 26 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 Glucose, bubbled with carbogen.
-
Internal Solution for Patch Pipettes (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.
Brain Slice Preparation
-
Anesthetize a young adult rat or mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) containing the DRN.
-
Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) until they are transferred to the recording chamber.
Electrophysiological Recording
-
Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 32-34°C.
-
Visualize neurons in the DRN using differential interference contrast (DIC) optics. Serotonergic neurons can be putatively identified by their larger size and more regular firing pattern compared to other cell types in the DRN.[3] For definitive identification, transgenic animals expressing a fluorescent reporter in serotonergic neurons can be used.
-
Obtain whole-cell patch-clamp recordings from identified serotonergic neurons.
-
Establish a stable baseline recording of spontaneous firing activity for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., starting from 10 nM and increasing to 1 µM to generate a dose-response curve).
-
Record the changes in firing frequency, resting membrane potential, and input resistance.
-
To confirm the effect is mediated by 5-HT1A receptors, a specific antagonist (e.g., WAY-100635) can be co-applied or used as a pre-treatment.
Experimental Workflow
The general workflow for a brain slice electrophysiology experiment with this compound is outlined below.
Expected Results and Interpretation
Application of this compound is expected to cause a dose-dependent inhibition of the spontaneous firing rate of serotonergic neurons in the DRN. This will manifest as a decrease in the frequency of action potentials and a hyperpolarization of the resting membrane potential. These effects are consistent with the activation of 5-HT1A autoreceptors and the subsequent opening of GIRK channels.
In studies of synaptic transmission, particularly in regions like the hippocampus, Lesopitron's activation of postsynaptic 5-HT1A receptors is expected to produce an inhibitory effect on neuronal excitability. This may be observed as a hyperpolarization of the postsynaptic neuron and a potential modulation of excitatory or inhibitory postsynaptic potentials (EPSPs or IPSPs). The specific outcome on synaptic plasticity (e.g., long-term potentiation or depression) can be complex and may depend on the specific neuronal circuit and experimental conditions.[4]
By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize this compound as a tool to investigate the role of the 5-HT1A receptor system in brain function and dysfunction.
References
- 1. Frontiers | Functional characterization of cannabidiol effect on the serotonergic neurons of the dorsal raphe nucleus in rat brain slices [frontiersin.org]
- 2. db.cngb.org [db.cngb.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lesopitron hydrochloride solubility and vehicle for in vivo studies
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of Lesopitron hydrochloride and the selection of appropriate vehicles for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected solubility of this compound in aqueous solutions?
However, if you encounter solubility issues, it could be due to the specific salt form, purity of the compound, or the presence of excipients in the formulation.
Q2: I am having trouble dissolving this compound in 0.9% saline for my intraperitoneal (i.p.) injection study. What should I do?
If you are experiencing difficulty dissolving this compound in saline, consider the following troubleshooting steps:
-
Gentle Heating: Warm the saline vehicle to 37°C and attempt to dissolve the compound.
-
Sonication: Use a sonicator to aid in the dissolution process.
-
pH Adjustment: Although generally not necessary for hydrochloride salts, slight adjustments in pH might improve solubility. Ensure any pH adjustment is compatible with your experimental model and the stability of the compound.
-
Alternative Vehicle: If the compound remains insoluble at the desired concentration, you may need to consider an alternative vehicle system.
Q3: What are suitable vehicles for oral administration of this compound, especially if I suspect it has low aqueous solubility?
For oral gavage studies, particularly if high concentrations are required or if the compound exhibits poor aqueous solubility, several vehicle options are available. These are designed to create a stable suspension for accurate dosing.
-
Methylcellulose-based vehicles: A 0.5% (w/v) methylcellulose (B11928114) solution is a commonly used vehicle for suspending hydrophobic compounds for oral administration. The addition of a surfactant like Tween 80 can further improve the suspension.
-
Cyclodextrin-based vehicles: Hydroxypropyl-β-cyclodextrin (HPβCD) is a solubilizing agent used to increase the aqueous solubility of poorly soluble compounds. A 20-40% solution of HPβCD in water can be an effective vehicle.
Q4: Can I use DMSO to dissolve this compound for in vivo studies?
While Lesopitron dihydrochloride (B599025) is soluble in DMSO at 12.5 mg/mL, using DMSO as a primary vehicle for in vivo studies should be approached with caution due to its potential toxicity. If DMSO is necessary to create a stock solution, the final concentration in the dosing formulation should be kept to a minimum, typically below 5%, and diluted with a non-toxic vehicle like saline or a methylcellulose suspension.
Data Summary: Solubility of Lesopitron and Analogs
| Compound | Solvent | Solubility | Notes |
| Lesopitron dihydrochloride | DMSO | 12.5 mg/mL (31.75 mM) | May require sonication.[2] |
| Buspirone (B1668070) hydrochloride | Water | Very soluble[1] | Reported solubility of 10 mg/mL. |
| Methanol | 50 mg/mL | Heat may be required. | |
| Gepirone (B1671445) hydrochloride | Water | Readily soluble[2] | Reported solubility of 2 mg/mL. |
Experimental Protocols
Protocol 1: Preparation of 0.9% Saline Vehicle for Injection
This protocol outlines the preparation of a sterile 0.9% (w/v) sodium chloride solution suitable for intraperitoneal, intravenous, or subcutaneous injections.
Materials:
-
Sodium chloride (NaCl), USP grade
-
Sterile, deionized water
-
Sterile container
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Weigh out 9 grams of NaCl for every 1 liter of solution to be prepared.
-
Add the NaCl to a sterile container.
-
Add the sterile, deionized water to the desired final volume.
-
Place the container on a magnetic stirrer and add a sterile stir bar.
-
Stir the solution until the NaCl is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm filter into a final sterile container.
-
Store the sterile 0.9% saline solution at room temperature.
Protocol 2: Preparation of 0.5% Methylcellulose Vehicle for Oral Gavage
This protocol describes the preparation of a 0.5% (w/v) methylcellulose suspension, a common vehicle for oral administration of compounds with low water solubility.[3][4]
Materials:
-
Methylcellulose (400 cP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed.
-
Once the powder is fully dispersed, remove the solution from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous.
-
The prepared vehicle can be stored at 4°C.
Protocol 3: Preparation of Hydroxypropyl-β-Cyclodextrin (HPβCD) Vehicle
This protocol details the preparation of an HPβCD solution, which can enhance the solubility of hydrophobic compounds for various administration routes.
Materials:
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, deionized water or Phosphate Buffered Saline (PBS)
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired final concentration of HPβCD (e.g., 20% w/v).
-
Weigh the calculated amount of HPβCD powder.
-
In a sterile container, add the HPβCD powder to the appropriate volume of sterile water or PBS.
-
Stir the solution at room temperature until the HPβCD is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.
-
The solution can be sterile-filtered if required for the intended route of administration.
-
Store the prepared HPβCD solution at 4°C.
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for your in vivo study with this compound.
Caption: Decision workflow for selecting a suitable vehicle for this compound.
References
Overcoming high interindividual variability with Lesopitron hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesopitron (B1674771) hydrochloride. The information is designed to help overcome challenges related to the high interindividual variability observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Lesopitron hydrochloride and what is its primary mechanism of action?
This compound is a selective 5-hydroxytryptamine 1A (5-HT1A) receptor agonist that was developed as a potential anxiolytic agent.[1] It belongs to the azapirone class of drugs.[1] Its mechanism of action involves binding to and activating both presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A receptors in various brain regions.[2] Activation of these receptors generally leads to a reduction in serotonergic neurotransmission.[3]
Q2: What is the primary challenge when working with this compound in experimental settings?
The most significant challenge is the high interindividual variability in its pharmacokinetic profile, particularly in peak plasma concentrations (Cmax).[1][4] This variability can lead to inconsistent and difficult-to-interpret results in both preclinical and clinical studies.
Q3: What are the known pharmacokinetic properties of Lesopitron?
Lesopitron is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 1 hour.[1] Its elimination half-life is relatively short, ranging from 1.1 to 5.6 hours.[1] The main metabolite of Lesopitron is 5-hydroxylesopitron.[5] In contrast to the parent drug, the peak plasma concentrations of 5-hydroxylesopitron increase linearly with the dose.[1]
Troubleshooting Guide: High Interindividual Variability
High interindividual variability in response to this compound can be a major obstacle in research. This guide provides a systematic approach to identifying and mitigating potential sources of this variability.
Problem: Inconsistent results in animal models of anxiety.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Genetic Variability in 5-HT1A Receptors: | Polymorphisms in the HTR1A gene can alter receptor expression and function, leading to differential responses to agonists.[6][7] Consider using genetically homogeneous animal strains or genotyping study subjects for HTR1A polymorphisms like rs6295.[6][8] |
| Differences in Drug Metabolism: | Lesopitron is metabolized in the liver, likely by cytochrome P450 (CYP) enzymes.[5] Genetic polymorphisms in CYP enzymes, such as CYP2D6 and CYP3A4, can lead to poor, intermediate, extensive, or ultrarapid metabolizer phenotypes, significantly affecting drug clearance and exposure.[9][10][11][12] Consider using animals with known CYP metabolic profiles or conducting pilot studies to assess metabolic variability. |
| Variations in Experimental Conditions: | Minor differences in handling, housing, and testing conditions can significantly impact anxiety-like behaviors in rodents.[13] Strictly standardize all experimental protocols, including light levels, noise, and handling procedures. |
| Formulation and Administration Issues: | The formulation and route of administration can affect drug absorption and bioavailability. Ensure consistent and accurate dosing. For oral administration, consider the potential impact of the vehicle and the animal's fed or fasted state. |
Problem: High variability in pharmacokinetic data (Cmax, AUC).
| Potential Cause | Troubleshooting/Mitigation Strategy |
| CYP450-Mediated Metabolism: | As with other azapirones like buspirone (B1668070), Lesopitron's metabolism is likely influenced by CYP3A4.[5][14] Co-administration of CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice) or inducers (e.g., rifampicin, St. John's Wort) can alter its plasma concentrations.[1][15] Carefully screen for and control the use of concomitant medications or supplements in study subjects. |
| Genetic Polymorphisms in CYP Enzymes: | Individuals with different CYP2D6 or CYP3A4 genotypes will metabolize the drug at different rates, leading to significant variations in exposure.[9][10] Genotyping subjects for relevant CYP alleles can help to stratify the population and explain variability. |
| Dietary Interactions: | Food can affect the absorption of many drugs.[15] Standardize the diet of study subjects and the timing of drug administration relative to meals. |
| First-Pass Metabolism: | Lesopitron has a significant first-pass effect, meaning a large portion of the drug is metabolized in the liver before reaching systemic circulation.[5] This can contribute to variability. Consider alternative routes of administration (e.g., subcutaneous) in preclinical studies to bypass first-pass metabolism if investigating direct receptor effects. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Patients with Generalized Anxiety Disorder (GAD) [1][4]
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 0.5 - 1 hour |
| Elimination Half-life (t½) | 1.1 - 5.6 hours |
| Peak Plasma Concentration (Cmax) | High interindividual variability |
| Metabolite (5-hydroxylesopitron) Cmax | Increases linearly with dose |
Table 2: Potential Sources of Interindividual Variability in Response to 5-HT1A Agonists
| Factor | Description | Relevance to Lesopitron |
| Genetic Polymorphisms (HTR1A) | Variations in the 5-HT1A receptor gene (e.g., rs6295) can alter receptor expression and signaling.[6][8] | Likely to contribute to variable pharmacodynamic responses. |
| Genetic Polymorphisms (CYP450) | Variations in genes encoding metabolizing enzymes (e.g., CYP2D6, CYP3A4) lead to different metabolizer phenotypes.[9][10] | High potential to explain pharmacokinetic variability. |
| Drug-Drug Interactions | Co-administration of drugs that inhibit or induce CYP3A4 can alter the metabolism of azapirones.[1][15] | A significant consideration in clinical studies. |
| Diet | Food and specific nutrients can affect drug absorption and metabolism.[15] | Important to control in both preclinical and clinical settings. |
| Disease State | The underlying pathophysiology of the condition being studied can influence drug response. | Important for patient stratification in clinical trials. |
Experimental Protocols
1. In Vitro 5-HT1A Receptor Binding Assay (Adapted for Lesopitron)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells) or rat hippocampal tissue.
-
Radioligand: [³H]8-OH-DPAT (a well-characterized 5-HT1A agonist).
-
Non-specific Binding Control: 10 µM of a non-labeled 5-HT1A ligand (e.g., serotonin (B10506) or 8-OH-DPAT).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.
Procedure:
-
Membrane Preparation: If using tissue, homogenize in ice-cold assay buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Radioligand + membranes.
-
Non-specific Binding: Radioligand + membranes + non-specific binding control.
-
Displacement: Radioligand + membranes + varying concentrations of this compound.
-
-
Incubation: Add the radioligand (at a concentration close to its Kd) and the appropriate compounds to the wells. Add the membrane preparation to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Lesopitron concentration. Determine the IC₅₀ (the concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
2. In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM) Test (Adapted for Lesopitron)
Objective: To evaluate the anxiolytic-like effects of this compound in rodents. An anxiolytic effect is typically indicated by an increase in the time spent and the number of entries into the open arms of the maze.
Materials:
-
Animals: Male rats or mice.
-
Apparatus: An elevated plus-maze, typically with two open arms and two enclosed arms.
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline or a small percentage of a non-toxic solvent).
-
Data Collection: A video camera and tracking software to record and analyze the animal's behavior.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection). A dose of 30 µg/kg (i.p.) has been shown to induce anxiolytic-like behavior in rats.[3] The time between administration and testing should be based on the drug's Tmax (e.g., 30 minutes for i.p. administration).
-
Testing: Place the animal in the center of the elevated plus-maze, facing one of the enclosed arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Recording: Record the session using a video camera.
-
Data Analysis: Use tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect. It is crucial to also analyze the total distance traveled to ensure that the observed effects are not due to changes in overall motor activity.
Mandatory Visualizations
Caption: Simplified 5-HT1A receptor signaling pathway activated by Lesopitron.
Caption: A logical workflow for troubleshooting high interindividual variability.
References
- 1. Effects of cytochrome P450 (CYP) 3A4 inhibitors on the anxiolytic action of tandospirone in rat contextual conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and research tests for HTR1A - Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 3. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HTR1A Polymorphisms and Clinical Efficacy of Antipsychotic Drug Treatment in Schizophrenia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. HTR1A Polymorphisms and Clinical Efficacy of Antipsychotic Drug Treatment in Schizophrenia: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. META-ANALYSIS OF CYP2D6 METABOLIZER PHENOTYPE AND METOPROLOL PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Pharmacogenetics on the Clinical Relevance of Pharmacokinetic Drug–Drug Interactions: Drug–Gene, Drug–Gene–Gene and Drug–Drug–Gene Interactions [mdpi.com]
- 12. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buspirone interactions: Other medications, alcohol, and more [medicalnewstoday.com]
Potential off-target effects of Lesopitron hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesopitron hydrochloride.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response or Phenotype
You are observing a cellular response or phenotype in your experiment that is inconsistent with the known pharmacology of this compound as a selective 5-HT1A receptor agonist.
Troubleshooting Workflow:
Lesopitron Hydrochloride Stability in Solution: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of lesopitron (B1674771) hydrochloride in solution for experimental use. The information is presented in a question-and-answer format to directly address common concerns and potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lesopitron hydrochloride stock solutions?
A1: For optimal stability, prepared stock solutions of this compound should be aliquoted and stored to minimize freeze-thaw cycles. The following storage conditions are recommended:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Sealed storage, protected from moisture. |
| -20°C | Up to 1 month | Sealed storage, protected from moisture. |
Q2: In what solvents can this compound be dissolved?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, it can be dissolved in 0.9% saline. It is crucial to select a solvent that is compatible with your experimental design and to be aware of the potential for solvent-induced degradation.
Q3: Is there any information on the degradation pathways of this compound?
A3: Currently, there is a lack of specific published studies detailing the forced degradation pathways of this compound. However, as an azapirone derivative and a hydrochloride salt, it is likely susceptible to degradation under certain conditions, particularly hydrolysis in acidic and basic environments. Forced degradation studies are necessary to definitively identify its degradation products and pathways.
Troubleshooting Guide
Q4: My this compound solution has changed color. What should I do?
A4: A change in the color of the solution may indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh batch. To investigate the cause, consider the storage conditions, potential exposure to light, and the pH of the solution.
Q5: I observe precipitation in my thawed this compound stock solution. Can I still use it?
A5: Precipitation upon thawing may indicate that the compound has come out of solution or has degraded into less soluble products. It is not recommended to use a solution with precipitates. To avoid this, ensure the compound is fully dissolved initially and consider preparing smaller aliquots to minimize the need for repeated freeze-thaw cycles. If precipitation persists, you may need to evaluate the suitability of the chosen solvent and concentration.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] A general approach involves subjecting the drug to stress conditions more severe than accelerated stability testing.
-
Objective: To generate potential degradation products of this compound.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Store at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Store at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide). Store at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating method (e.g., HPLC).
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][3]
-
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
-
Instrumentation and Conditions (Example based on a similar compound, Buspirone (B1668070) HCl): [4][5]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH and composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
-
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Forced Degradation and Stability Analysis.
Caption: Troubleshooting Common Solution Issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. [PDF] Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. | Semantic Scholar [semanticscholar.org]
- 5. Stability-indicating high-performance liquid chromatographic assay of buspirone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lesopitron Hydrochloride Experiments
Welcome to the technical support center for Lesopitron hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo experiments with this selective 5-HT1A receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective full agonist of the 5-HT1A receptor, belonging to the azapirone chemical class.[1] Its primary mechanism of action is to bind to and activate serotonin (B10506) 1A receptors in the brain. This activation can occur at both presynaptic autoreceptors, which regulate serotonin release, and postsynaptic receptors, influencing downstream neuronal signaling.[2][3][4][5]
Q2: What are the expected in vitro effects of this compound?
In vitro, Lesopitron is expected to exhibit high affinity for the 5-HT1A receptor. As a full agonist, it should inhibit forskolin-stimulated adenylate cyclase activity in cell membranes expressing the 5-HT1A receptor, such as rat hippocampal membranes.[6] It also inhibits the firing of serotonergic neurons in brain slice preparations.[6]
Q3: What are the typical in vivo effects of this compound in animal models?
In vivo, Lesopitron demonstrates anxiolytic-like effects in various animal models of anxiety.[7][8] Administration of Lesopitron at effective doses has been shown to reduce serotonin (5-HT) levels in the frontal cortex of rats, an effect mediated by the activation of 5-HT1A autoreceptors.[9][10]
Troubleshooting Guides
In Vitro Experiments: Radioligand Binding Assays
Issue: Low or no specific binding of radioligand in the presence of Lesopitron.
-
Possible Causes & Solutions:
-
Incorrect Buffer Composition: Ensure the binding buffer has the correct pH and ionic strength. Buffers should be filtered and degassed.
-
Degraded Lesopitron Stock: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.
-
Insufficient Receptor Expression: Verify the expression of 5-HT1A receptors in your cell membrane preparation using a positive control agonist or antagonist.
-
High Non-Specific Binding: Optimize the washing steps to reduce non-specific binding. Consider using a blocking agent like bovine serum albumin (BSA). Check for and address potential aggregation of cell membranes.[11]
-
Radioligand Issues: Confirm the specific activity and concentration of your radioligand. Ensure it has not degraded.
-
Issue: High variability between replicate wells.
-
Possible Causes & Solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Incomplete Mixing: Gently mix all components thoroughly in each well.
-
Temperature Fluctuations: Maintain a consistent temperature during incubation and washing steps.[12]
-
Uneven Cell Membrane Distribution: Ensure the membrane preparation is homogenous before aliquoting into wells.
-
| Parameter | Value | Species | Tissue/Cell Line | Reference |
| pKi | 7.35 | Rat | Brain | [6] |
| IC50 | 125 nM | Rat | Hippocampal Membranes | [6][13][14] |
In Vivo Experiments: Rodent Behavioral Studies (Elevated Plus Maze)
Issue: No significant anxiolytic effect observed with Lesopitron administration.
-
Possible Causes & Solutions:
-
Incorrect Dosage: Review the literature for effective dose ranges in your specific animal model and strain. Perform a dose-response study to determine the optimal dose. A dose of 30 µg/kg (i.p.) has been shown to induce anxiolytic behavior in rats.[9][10]
-
Timing of Administration: The time between drug administration and testing is critical. Lesopitron is rapidly absorbed, so the testing window should align with its peak plasma concentration.[15]
-
Habituation of Animals: Ensure animals are properly habituated to the experimental room and handling procedures to minimize baseline anxiety levels.
-
Environmental Stressors: Control for noise, light, and other environmental factors in the testing room that could influence anxiety levels. The level of illumination on the open and closed arms of the maze should be consistent.[16]
-
Animal Strain Differences: Different rodent strains can exhibit varying sensitivities to anxiolytic drugs.
-
Issue: High variability in behavioral responses between animals in the same treatment group.
-
Possible Causes & Solutions:
-
Inconsistent Drug Administration: Ensure accurate and consistent administration of Lesopitron (e.g., intraperitoneal, oral gavage).
-
Individual Differences in Anxiety: Baseline anxiety levels can vary between individual animals. Ensure proper randomization of animals to treatment groups.
-
Experimenter Bias: The experiment should be conducted by an observer who is blind to the treatment conditions.[16]
-
In Vivo Experiments: Brain Microdialysis
Issue: Low or undetectable levels of serotonin in dialysates after Lesopitron administration.
-
Possible Causes & Solutions:
-
Incorrect Probe Placement: Verify the correct stereotaxic coordinates for the brain region of interest (e.g., frontal cortex).
-
Poor Probe Recovery: Determine the in vitro recovery of your microdialysis probe before in vivo experiments. Probe recovery can be affected by flow rate, membrane length, and temperature.[17]
-
Analyte Degradation: Use a perfusion fluid that prevents the degradation of serotonin. Samples should be immediately stabilized (e.g., by adding antioxidant) and kept on ice or frozen until analysis.
-
Analytical Sensitivity: Ensure your analytical method (e.g., HPLC-ECD) is sensitive enough to detect basal and changing levels of serotonin.
-
Issue: Clogged microdialysis probe.
-
Possible Causes & Solutions:
-
Tissue Debris: Ensure proper surgical implantation of the guide cannula to minimize tissue damage.
-
Precipitation in the Probe: Filter the perfusion fluid before use.
-
| Treatment | Dose (i.p.) | Change in Cortical 5-HT Levels | Reference |
| Lesopitron | 30 µg/kg | Reduced to 45% of basal value | [9][10] |
| Buspirone | 5 mg/kg | Reduced to 20% of basal value | [10] |
Analytical Chemistry: High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape (tailing or fronting) for Lesopitron.
-
Possible Causes & Solutions:
-
Column Overload: Reduce the concentration or injection volume of the sample.
-
Inappropriate Mobile Phase pH: Adjust the pH of the mobile phase to ensure Lesopitron is in a single ionic state.
-
Column Contamination: Use a guard column and ensure proper sample cleanup. Flush the column regularly.
-
Secondary Interactions: Use a column with end-capping or a different stationary phase to minimize secondary interactions.
-
Issue: Drifting retention times.
-
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.
-
Leaks in the System: Check for leaks at all fittings.
-
Column Degradation: Replace the column if it has exceeded its lifetime.
-
Experimental Protocols & Visualizations
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by Lesopitron initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), it primarily couples to inhibitory G-proteins (Gi/o).[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3][4] The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[3][4] Additionally, 5-HT1A receptor activation can inhibit voltage-gated calcium channels.[4]
References
- 1. Lesopitron - Wikipedia [en.wikipedia.org]
- 2. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. targetmol.cn [targetmol.cn]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Lesopitron | C15H21ClN6 | CID 60813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Appropriate Animal Model for Lesopitron Hydrochloride Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing appropriate animal models for studying the anxiolytic effects of Lesopitron hydrochloride. This resource offers troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective serotonin (B10506) 5-HT1A receptor agonist.[1] Its anxiolytic (anxiety-reducing) properties are believed to be mediated through its interaction with these receptors in the brain.[1] Unlike some other anxiolytics, Lesopitron has been shown to lack significant dopaminergic blocking activity, which may result in a more favorable side-effect profile.
Q2: Which animal models are most commonly used to assess the anxiolytic potential of Lesopitron and other 5-HT1A agonists?
A2: Several well-validated rodent models are employed to study anxiolytic drug candidates. These include:
-
Elevated Plus-Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Social Interaction Test: This model assesses the natural tendency of rodents to engage in social behaviors. Anxiety can reduce social interaction, and anxiolytic drugs can reverse this effect.[2][3][4]
-
Vogel Conflict Test: This test involves punishing a motivated behavior (like drinking) with a mild electrical shock. Anxiolytic drugs increase the rate of the punished behavior.
-
Benzodiazepine (B76468) Withdrawal-Induced Anxiety Models: These models are used to evaluate a compound's ability to alleviate the anxiety-like behaviors that occur upon cessation of chronic benzodiazepine treatment.[5][6][7]
Q3: Are there non-rodent models available for studying Lesopitron?
A3: Yes, non-human primate models, such as the marmoset, are also used to study anxiety. These models can offer higher translational value due to the greater physiological and behavioral complexity of primates. Marmoset anxiety models often involve exposure to a novel environment or a social confrontation paradigm.
Troubleshooting Guides
Elevated Plus-Maze (EPM)
Q: My 5-HT1A agonist is not showing an anxiolytic effect in the EPM. What could be the issue?
A: Several factors could contribute to this:
-
Dose Selection: 5-HT1A agonists can have biphasic dose-response effects, where low doses are anxiolytic and high doses may be inactive or even anxiogenic. It is crucial to test a wide range of doses. For instance, while an anxiolytic dose of Lesopitron in rats has been identified as 30 µg/kg (i.p.), dose-response studies are essential.[1][8]
-
Handling and Acclimation: Improper handling or insufficient acclimation of the animals to the testing room can increase baseline anxiety levels, potentially masking the drug's effect. Ensure consistent and gentle handling, and allow for an adequate habituation period in the testing room before the experiment.[9]
-
Lighting Conditions: The level of illumination in the testing room can significantly impact behavior in the EPM. High lighting is more anxiogenic and may be necessary to observe the effects of anxiolytics. Standardize and report the lighting conditions in your protocol.
-
Time of Day: Circadian rhythms can influence anxiety levels and drug metabolism. Conduct experiments at a consistent time of day to minimize variability.
Social Interaction Test
Q: I am observing high variability in social interaction times between my subjects. How can I reduce this?
A: High variability is a common challenge in this assay. Consider the following:
-
Familiarity and Lighting: The social interaction test is sensitive to the familiarity of the environment and the lighting conditions. Testing in an unfamiliar and brightly lit arena typically reduces baseline social interaction, making it easier to detect anxiolytic drug effects.[3]
-
Subject Pairing: Ensure that the pairs of animals are unfamiliar with each other before the test. The weight and age of the animals should be closely matched.
-
Observer Bias: Scoring of social interaction can be subjective. The use of automated video tracking software in conjunction with manual scoring by a blinded observer is recommended to improve reliability.
-
Single vs. Group Housing: The housing conditions of the animals (single vs. group) can influence their social behavior. This should be consistent across all experimental groups.
Benzodiazepine Withdrawal Models
Q: The anxiety-like behaviors in my withdrawal group are not consistent. What could be the cause?
A: Consistency in withdrawal models depends on several factors:
-
Duration and Dose of Benzodiazepine Treatment: The length of treatment and the dose of the benzodiazepine used to induce dependence are critical. A sufficiently long treatment period (e.g., 21 days) is necessary to produce a robust withdrawal syndrome.[6]
-
Time Point of Withdrawal Testing: The timing of the behavioral test after the last benzodiazepine dose is crucial. The peak of withdrawal-induced anxiety varies depending on the half-life of the benzodiazepine used.
-
Route of Administration: The route of benzodiazepine administration (e.g., in drinking water, food, or via injection) can affect the development of dependence and the severity of withdrawal.
Data Presentation
Table 1: Comparative Anxiolytic Doses of 5-HT1A Agonists in Rodent Models
| Drug | Animal Model | Species | Effective Dose Range | Route of Administration | Primary Outcome Measure |
| Lesopitron | Not specified anxiolytic model | Rat | 30 µg/kg | i.p. | Reduction of cortical 5-HT levels |
| Buspirone | Elevated Plus-Maze | Rat | 0.1 - 1.0 mg/kg | s.c. | Increased time in open arms |
| 8-OH-DPAT | Elevated Plus-Maze | Rat | 0.05 - 0.2 mg/kg | s.c. | Increased time in open arms |
| Buspirone | Social Interaction | Rat | 1.0 - 5.0 mg/kg | i.p. | Increased social interaction time |
| 8-OH-DPAT | Social Interaction | Rat | 0.05 - 0.25 mg/kg | s.c. | Increased social interaction time |
Note: Data for Lesopitron in specific behavioral models is limited in publicly available literature. The provided dose is based on its effect on serotonin levels, which is correlated with its anxiolytic activity.[1][8]
Table 2: Pharmacokinetic Parameters of Lesopitron in Rats
| Parameter | Value | Route of Administration |
| Tmax (Time to maximum concentration) | 0.5 - 1 hour | Oral |
| t1/2 (Half-life) | 1.1 - 5.6 hours | Oral |
| Bioavailability | ~10% | Oral |
Note: This data is extrapolated from human studies and early rat pharmacokinetic information and may not be fully representative of all experimental conditions.
Experimental Protocols
Elevated Plus-Maze (EPM) Protocol for Rodents
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the number of entries into the open arms.
-
Social Interaction Test Protocol for Rats
-
Apparatus: A novel, brightly lit open-field arena.
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.
-
Procedure:
-
Place two unfamiliar, weight-matched rats in the center of the arena.
-
Record their behavior for a 10-minute session.
-
-
Data Analysis:
-
Total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Anxiolytic effect is indicated by a significant increase in the duration of social interaction.
-
Mandatory Visualizations
Caption: Signaling pathway of Lesopitron as a 5-HT1A receptor agonist.
Caption: Experimental workflow for the Elevated Plus-Maze test.
Caption: Decision tree for selecting an appropriate animal model.
References
- 1. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Assessment of anxiolytics (4)--Social interaction test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Increased 5-HT release mediates the anxiogenic response during benzodiazepine withdrawal: a review of supporting neurochemical and behavioural evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated plus maze protocol [protocols.io]
Technical Support Center: Lesopitron Hydrochloride & Dopamine Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the interaction of Lesopitron hydrochloride with dopamine (B1211576) receptors. Our aim is to offer clear and concise guidance for researchers encountering questions or issues during their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] It exhibits high affinity for this receptor, and its anxiolytic properties are attributed to its action at both presynaptic and postsynaptic 5-HT1A receptors.[3]
Q2: Does this compound have any significant activity at dopamine receptors?
A2: No, this compound has been consistently reported to have negligible effects on dopaminergic receptors.[3][4][5] This lack of affinity for dopamine receptors is a key feature that distinguishes it from some other anxiolytic agents like buspirone.
Q3: Is there quantitative data available on the binding affinity (Ki values) of Lesopitron for dopamine receptor subtypes (D1-D5)?
Q4: How does the effect of Lesopitron on the dopamine system compare to that of Buspirone?
A4: Lesopitron and Buspirone differ significantly in their effects on the dopamine system. While both are 5-HT1A receptor agonists, Buspirone also has a notable affinity for dopamine D2 receptors, where it acts as an antagonist. This D2 receptor blockade by Buspirone leads to an increase in dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the brain. In contrast, Lesopitron does not produce this effect, indicating a lack of significant interaction with D2 receptors.
Data Presentation
As specific Ki values for Lesopitron at dopamine receptors are not publicly available, the following table presents a qualitative summary of its receptor binding profile, with a focus on the contrast between its high affinity for the 5-HT1A receptor and its negligible affinity for dopamine receptors.
| Receptor Target | Binding Affinity/Effect of this compound |
| Serotonin 5-HT1A Receptor | High affinity, full agonist |
| Dopamine Receptors (D1-D5) | Negligible |
| Alpha-Adrenergic Receptors | Negligible[3][4] |
The following table summarizes the differential effects of Lesopitron and Buspirone on dopamine metabolism, providing functional evidence for Lesopitron's lack of dopaminergic activity.
| Compound | Effect on Cortical Dopamine Metabolites (DOPAC & HVA) | Implied Dopamine D2 Receptor Interaction |
| Lesopitron | No effect | Negligible |
| Buspirone | Pronounced increase | Antagonism |
Experimental Protocols
Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol provides a general methodology for determining the binding affinity of a test compound, such as this compound, for the dopamine D2 receptor using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Non-specific Binding Control: A high concentration of a known D2 receptor antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize the cells expressing the D2 receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, radioligand, the non-specific binding control, and the membrane preparation.
-
Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding (CPM) at each concentration of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Assay
-
Possible Cause 1: Inadequate filter pre-treatment.
-
Solution: Ensure that the glass fiber filters are thoroughly pre-soaked in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.
-
-
Possible Cause 2: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration that is at or near its Kd value. Higher concentrations can lead to increased non-specific binding.
-
-
Possible Cause 3: Insufficient washing.
-
Solution: Increase the number of washes with ice-cold assay buffer after filtration to more effectively remove unbound radioligand.
-
Issue 2: Low or No Specific Binding Signal
-
Possible Cause 1: Degraded receptor preparation.
-
Solution: Ensure that the cell membranes are prepared fresh or have been stored properly at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Inactive radioligand.
-
Solution: Check the expiration date of the radioligand and ensure it has been stored according to the manufacturer's instructions to prevent degradation.
-
-
Possible Cause 3: Insufficient receptor concentration.
-
Solution: Increase the amount of membrane protein per well to ensure an adequate number of receptors for a detectable signal.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause 1: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for the serial dilutions of the test compound and the addition of the radioligand.
-
-
Possible Cause 2: Inconsistent incubation times or temperatures.
-
Solution: Use a precise timer and a temperature-controlled incubator to ensure that all samples are treated uniformly.
-
-
Possible Cause 3: Inhomogeneous membrane suspension.
-
Solution: Vortex the membrane preparation gently but thoroughly before adding it to the wells to ensure a uniform distribution of receptors.
-
Visualizations
Caption: Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.
Caption: Differential Effects of Lesopitron and Buspirone on Dopamine Signaling.
References
Technical Support Center: Intracerebroventricular Injection of Lesopitron Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Lesopitron hydrochloride for intracerebroventricular (ICV) injections.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intracerebroventricular (ICV) injection of this compound?
A1: The recommended vehicles for ICV injection of this compound are sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline. Published studies on Lesopitron and other 5-HT1A receptor agonists have successfully used these vehicles. aCSF is generally preferred as it closely mimics the composition of endogenous CSF, minimizing potential physiological disturbances.
Q2: How do I prepare the artificial cerebrospinal fluid (aCSF)?
A2: A standard protocol for preparing aCSF is provided in the Experimental Protocols section below. It involves the preparation of two separate sterile stock solutions that are mixed shortly before use to prevent precipitation.
Q3: What is the solubility of this compound in the recommended vehicles?
Q4: How should I store the this compound solution?
A4: It is best practice to prepare the this compound solution fresh on the day of the experiment. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Long-term stability in aqueous solutions has not been formally reported, so it is advisable to avoid prolonged storage. For the solid compound, storage at -20°C is recommended.
Q5: What are the potential issues with the stability of this compound in solution?
A5: As a piperazine (B1678402) derivative, this compound may be susceptible to degradation in aqueous solutions over time, potentially affecting the potency and consistency of your experimental results. It is crucial to use freshly prepared solutions for each experiment. Visual inspection for any precipitation or discoloration before injection is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the drug solution | - Exceeded solubility limit- Improper pH of the vehicle- Interaction with vehicle components | - Perform a solubility test to determine the optimal concentration.- Ensure the pH of the aCSF or saline is within the physiological range (7.2-7.4).- Prepare the solution fresh and filter it through a 0.22 µm syringe filter before injection. |
| Inconsistent behavioral or physiological effects | - Inaccurate dosing due to precipitation- Degradation of this compound- Improper injection technique | - Visually inspect the solution for any particulates before each injection.- Prepare fresh solutions for each experimental day.- Review and standardize the ICV injection protocol, ensuring accurate coordinates and injection volume/rate. |
| Adverse reactions in animals post-injection (e.g., seizures, lethargy) | - High injection volume or rate- Neurotoxicity of the vehicle (if using co-solvents)- Off-target effects of high drug concentration | - Adhere to recommended injection volumes and rates for the animal model.- Use aCSF or sterile saline as the vehicle. If a co-solvent is necessary, run extensive vehicle-only controls.- Perform a dose-response study to identify the optimal therapeutic window. |
| No discernible effect of the drug | - Sub-threshold dose- Clogged injection cannula- Missed injection into the ventricle | - Increase the dose in a stepwise manner based on literature or pilot studies.- Ensure the cannula is patent before and after the injection.- Verify the injection site post-mortem using a dye co-injected with the drug in a subset of animals. |
Data Presentation
Table 1: Recommended Vehicles for this compound ICV Injection
| Vehicle | Composition | Rationale for Use |
| Artificial Cerebrospinal Fluid (aCSF) | See Experimental Protocols for detailed composition. | Closely mimics the ionic composition and pH of natural CSF, minimizing disruption to the central nervous system environment. |
| Sterile 0.9% Saline | 0.9% (w/v) Sodium Chloride in sterile water. | A simple, isotonic solution that is generally well-tolerated for acute injections. |
Table 2: Solubility and Stability of this compound
| Vehicle | Reported Solubility | Recommended Storage | Stability Notes |
| Artificial Cerebrospinal Fluid (aCSF) | Not quantitatively reported. Empirical determination is necessary. | Prepare fresh. If necessary, store at 2-8°C for no more than 24 hours, protected from light. | Long-term stability is unknown. Avoid freeze-thaw cycles. |
| Sterile 0.9% Saline | Not quantitatively reported. Empirical determination is necessary. | Prepare fresh. If necessary, store at 2-8°C for no more than 24 hours, protected from light. | Long-term stability is unknown. Avoid freeze-thaw cycles. |
| DMSO | 12.5 mg/mL | Store stock solutions at -20°C or -80°C. | Not recommended as a primary vehicle for ICV injection due to potential toxicity. Use with extreme caution and appropriate vehicle controls if absolutely necessary. |
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
This protocol is for the preparation of 100 mL of aCSF.
Materials:
-
NaCl
-
KCl
-
CaCl₂·2H₂O
-
MgCl₂·6H₂O
-
NaH₂PO₄·H₂O
-
NaHCO₃
-
D-Glucose
-
Sterile, pyrogen-free water
-
Two sterile 100 mL glass bottles
-
0.22 µm sterile filter
Procedure:
-
Prepare Solution A (in 50 mL sterile water):
-
NaCl: 0.72 g
-
KCl: 0.022 g
-
CaCl₂·2H₂O: 0.029 g
-
MgCl₂·6H₂O: 0.019 g
-
NaH₂PO₄·H₂O: 0.015 g
-
-
Prepare Solution B (in 50 mL sterile water):
-
NaHCO₃: 0.21 g
-
D-Glucose: 0.09 g
-
-
Sterile filter both solutions into separate sterile containers.
-
On the day of the experiment, mix equal volumes of Solution A and Solution B.
-
The final pH should be approximately 7.4. It is recommended to bubble the final solution with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain pH if it will be exposed to air for an extended period.
Intracerebroventricular (ICV) Injection of this compound
Materials:
-
This compound
-
Freshly prepared and filtered aCSF or sterile 0.9% saline
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Anesthetic
-
Standard surgical tools for stereotaxic surgery
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, weigh the desired amount of this compound.
-
Dissolve it in a small volume of the chosen vehicle (aCSF or saline). Gentle vortexing or sonication may be used to aid dissolution.
-
Once fully dissolved, bring the solution to the final desired concentration with the vehicle.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile tube.
-
-
Animal Preparation and Surgery:
-
Anesthetize the animal according to your institution's approved protocol.
-
Secure the animal in the stereotaxic frame.
-
Perform the craniotomy at the desired coordinates for the lateral ventricle (coordinates will vary depending on the species and age of the animal).
-
-
Injection:
-
Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Lower the needle to the target depth in the ventricle.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) to avoid increased intracranial pressure.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision and provide appropriate post-operative care as per your institutional guidelines.
-
Mandatory Visualizations
Caption: Workflow for selecting and preparing a suitable vehicle for this compound.
Caption: Simplified signaling pathway of the 5-HT1A receptor upon activation by an agonist like Lesopitron.
Long-term stability of Lesopitron hydrochloride stock solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Lesopitron hydrochloride stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended due to its broad solvating power for organic molecules. For aqueous-based experiments, subsequent dilutions should be made in the experimental buffer or media, ensuring the final DMSO concentration is minimal (typically below 0.1%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, it is best practice to store stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.[1]
Q3: What are the likely causes of degradation for this compound in solution?
A3: Like many hydrochloride salts and organic compounds, this compound solutions can be susceptible to several degradation pathways:
-
Hydrolysis: Degradation can occur in the presence of water, which may be accelerated by acidic or alkaline conditions.[2]
-
Oxidation: The molecule may be sensitive to oxidative conditions.[3][4] It is advisable to use high-purity solvents and minimize headspace in storage vials.
-
Photodegradation: Exposure to ultraviolet or ambient light can induce degradation.[2] It is recommended to use amber or opaque vials and to handle solutions in low-light conditions.
Q4: I observed a precipitate in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures or that the solvent has partially evaporated. Gently warm the solution and vortex or sonicate to attempt redissolution. If the precipitate does not dissolve, it may be a sign of degradation, and it is recommended to prepare a fresh stock solution.
Q5: How can I check the stability of my this compound stock solution?
A5: The most reliable method to assess the stability of your stock solution is to use a separation technique like High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the parent compound and detect the presence of any degradation products. A detailed protocol for stability assessment is provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution. 2. Perform a stability check on the old stock solution using HPLC. 3. Ensure proper storage conditions are being met (aliquoted, frozen, protected from light). |
| Cloudiness or precipitation in the solution | Poor solubility or exceeding the solubility limit. | 1. Confirm the stock solution is fully dissolved before making dilutions. 2. Consider reducing the final concentration in your experiment. 3. If your experimental system permits, you can try increasing the proportion of a co-solvent like DMSO, while being mindful of potential toxicity.[1] |
| Discoloration of the stock solution | Potential chemical degradation or contamination. | 1. Discard the solution immediately. 2. Prepare a fresh stock solution using high-purity solvents and sterile techniques. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) tubes and store them at -80°C.
Protocol for Assessing Long-Term Stability using HPLC
This is a generalized protocol and may require optimization for your specific equipment and this compound formulation.
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer. Distribute the solution into multiple aliquots in appropriate vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Time Points: Establish a timeline for testing, for example, at T=0, 1 week, 1 month, 3 months, and 6 months.
-
HPLC Analysis:
-
At each time point, analyze an aliquot of the stored solution using a validated HPLC method.
-
The mobile phase and column selection should be optimized to achieve good separation of the parent peak from any potential degradants.
-
Use a UV detector set to the maximum absorbance wavelength of this compound.
-
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Compare the peak area at each subsequent time point to the initial peak area at T=0 to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Caption: Experimental workflow for assessing the long-term stability of stock solutions.
References
Validation & Comparative
A Preclinical Comparative Analysis of Lesopitron Hydrochloride and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of lesopitron (B1674771) hydrochloride and buspirone (B1668070), two 5-HT1A receptor agonists investigated for their anxiolytic and potential antidepressant properties. The information presented is collated from various preclinical studies, with a focus on pharmacological data, efficacy in established animal models, and detailed experimental methodologies.
Pharmacological Profile: A Tale of Two Agonists
Both lesopitron and buspirone exert their primary effects through interaction with the serotonin (B10506) 1A (5-HT1A) receptor. However, their pharmacological profiles exhibit key distinctions, particularly in their activity at this receptor and their engagement with the dopaminergic system.
Lesopitron is characterized as a potent and selective full agonist of the 5-HT1A receptor.[1] In contrast, buspirone is a partial agonist at the 5-HT1A receptor.[2] This difference in intrinsic activity may underlie some of the observed variations in their preclinical effects.
A significant point of divergence lies in their interaction with dopamine (B1211576) D2 receptors. Buspirone displays a moderate affinity for D2 receptors, where it acts as an antagonist.[2][3] This interaction is evidenced by its ability to increase the levels of dopamine metabolites, homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC), in the striatum.[4] Conversely, lesopitron has negligible effects on dopaminergic receptors and does not alter cortical DOPAC or HVA levels, suggesting a more selective serotonergic mechanism of action.[1][5][6]
Data Presentation: Receptor Binding Affinities
The following table summarizes the available data on the binding affinities (Ki, nM) of lesopitron and buspirone for the human 5-HT1A and dopamine D2 receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) |
| Lesopitron | Data not consistently reported in comparative preclinical studies | Negligible affinity[1] |
| Buspirone | ~98[7] | ~261 (for one of its metabolites, 5-OH buspirone)[7] |
Preclinical Efficacy in Anxiety Models
Both lesopitron and buspirone have demonstrated anxiolytic-like effects in various preclinical models. These models are designed to elicit anxiety-related behaviors in animals, which can be attenuated by effective anxiolytic compounds.
Lesopitron has been reported to be more potent than buspirone in some animal models of anxiety, including the rat social interaction test and in marmosets.[1]
Data Presentation: Anxiolytic-like Effects
| Animal Model | Lesopitron | Buspirone |
| Rat Social Interaction Test | Reported to be more potent than buspirone[1] | Anxiolytic effects observed. |
| Marmoset Anxiety Models | Reported to be more potent than buspirone[1] | Anxiolytic effects observed. |
| Elevated Plus Maze | Anxiolytic effects expected due to 5-HT1A agonism. | Anxiolytic-like effect at 2 mg/kg.[8] |
Preclinical Efficacy in Depression Models
The potential antidepressant effects of 5-HT1A receptor agonists are often evaluated using models such as the forced swim test, where a reduction in immobility time is indicative of an antidepressant-like effect.
Buspirone has shown varied effects in the forced swim test. Some studies report that it decreases immobility, consistent with an antidepressant effect, and this action can be blocked by 5-HT1A antagonists.[9] However, other studies have reported that buspirone can dose-dependently increase the duration of immobility in mice.[3] One study found no antidepressant-like effect for buspirone in the forced swim test in a mouse model of post-traumatic stress disorder.[8] The anxiolytic properties of buspirone have also been suggested to influence behavior in the forced swim test, potentially complicating the interpretation of its antidepressant-like activity.[10]
Preclinical data on the effects of lesopitron in the forced swim test are less extensively reported in the available literature.
Data Presentation: Antidepressant-like Effects
| Animal Model | Lesopitron | Buspirone |
| Forced Swim Test (Rat/Mouse) | Data not consistently reported in comparative preclinical studies | Varied results: can decrease immobility,[9] but also reported to increase immobility[3] or have no effect.[8] |
Experimental Protocols and Methodologies
A clear understanding of the experimental procedures is crucial for the interpretation of preclinical data. The following are detailed methodologies for the key behavioral assays mentioned in this guide.
Elevated Plus Maze
The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol:
-
Habituation: Animals are habituated to the testing room for at least one hour before the test.
-
Apparatus: The maze is typically made of a non-reflective material and consists of two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm x 40 cm high walls) extending from a central platform (e.g., 10 cm x 10 cm). The entire maze is elevated (e.g., 50-70 cm) from the floor.
-
Procedure: Each animal is placed on the central platform facing an open arm. The animal is then allowed to freely explore the maze for a set period, typically 5 minutes.
-
Data Collection: An overhead video camera records the session. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled or the number of closed arm entries can be used to assess general locomotor activity.
-
Cleaning: The maze is cleaned thoroughly between each animal to eliminate olfactory cues.
Forced Swim Test
The forced swim test is a common behavioral despair model used to screen for potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable container of water, will eventually cease struggling and adopt an immobile posture.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Animals are individually placed in the water-filled cylinder. The total duration of the test is typically 6 minutes.
-
Data Collection: The session is often video-recorded. The key behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. A decrease in immobility time suggests an antidepressant-like effect.
-
Post-Test Care: After the test, animals are removed from the water, dried, and returned to their home cages.
Social Interaction Test
The social interaction test assesses anxiety-like and social behaviors by measuring the willingness of an animal to interact with an unfamiliar conspecific. Anxiolytic drugs typically increase the time spent in social interaction.
Experimental Protocol:
-
Apparatus: The test is conducted in a novel, dimly lit open field arena (e.g., 60 cm x 60 cm).
-
Procedure: Two unfamiliar animals of the same sex and strain are placed in the arena simultaneously and allowed to explore and interact freely for a defined period (e.g., 10 minutes).
-
Data Collection: The session is recorded, and the total time the animals spend engaged in active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer or using automated software.
-
Interpretation: An increase in the duration of social interaction is interpreted as an anxiolytic-like effect. A decrease in social interaction can indicate an anxiogenic effect or social withdrawal.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor, the primary target of both lesopitron and buspirone.
Experimental Workflows
The following diagrams illustrate the workflows for the key preclinical models discussed.
References
- 1. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopaminergic effects of buspirone, a novel anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of buspirone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacology of Buspirone Hydrochloride | Semantic Scholar [semanticscholar.org]
- 9. Blockade of the antidepressant-like effects of 8-OH-DPAT, buspirone and desipramine in the rat forced swim test by 5HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Lesopitron Hydrochloride and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vivo comparison of Lesopitron (B1674771) hydrochloride and 8-OH-DPAT, two prominent ligands targeting the serotonin (B10506) 1A (5-HT1A) receptor. The following sections offer a comprehensive overview of their distinct pharmacological profiles, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to the Compounds
Lesopitron hydrochloride and 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) are both selective ligands for the 5-HT1A receptor, a key target in the modulation of mood and anxiety. However, their intrinsic activities at this receptor differ significantly, leading to distinct in vivo effects. 8-OH-DPAT is a prototypical full agonist, eliciting a maximal response upon binding to the 5-HT1A receptor.[1] In contrast, this compound is characterized as a partial agonist, which produces a submaximal response and can act as an antagonist in the presence of a full agonist.[2] This fundamental difference in their mechanism of action is crucial for understanding their respective therapeutic potentials and research applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and 8-OH-DPAT, highlighting their differences in receptor binding and in vivo functional activity.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) |
| This compound | [³H]8-OH-DPAT | Rat brain | 104.8 ± 10.6[2] |
| 8-OH-DPAT | [³H]8-OH-DPAT | Rat hippocampal membranes | ~1-10 (high affinity site)[3] |
Table 2: Comparative In Vivo Effects in Rodent Models
| In Vivo Model | Species | Compound | Dose | Route | Key Finding |
| Haloperidol-induced Catalepsy | Rat | Lesopitron | - | - | Inhibits catalepsy, suggesting action on 5-HT1A autoreceptors.[2] |
| 5-HT Syndrome | Rat | 8-OH-DPAT | - | - | Induces 5-HT syndrome, indicative of postsynaptic 5-HT1A receptor activation.[2] |
| 5-HT Syndrome | Rat | Lesopitron | - | - | Reverses 8-OH-DPAT-induced 5-HT syndrome, demonstrating partial agonist activity.[2] |
| In Vivo Microdialysis (Frontal Cortex) | Rat | Lesopitron | 30 µg/kg | i.p. | Markedly reduced extracellular 5-HT levels to 45% of basal value.[4][5] |
| In Vivo Microdialysis (Medial Preoptic Area) | Rat | 8-OH-DPAT | 0.4 mg/kg | Systemic | Decreased extracellular 5-HT levels.[6] |
| In Vivo Microdialysis (Hippocampus, Hypothalamus, Cortex) | Rat | 8-OH-DPAT | 0.25 mg/kg | - | Decreased 5-HT and 5-HIAA levels.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Elevated Plus Maze Experimental Workflow.
Caption: In Vivo Microdialysis Experimental Workflow.
Detailed Experimental Protocols
Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9]
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It typically has two open arms and two arms enclosed by walls.[10]
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley strain) are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.[8]
-
The test compound (this compound or 8-OH-DPAT) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous) at a specified time before the test.
-
Each rat is placed individually in the center of the maze, facing one of the open arms.[9]
-
The animal is allowed to freely explore the maze for a 5-minute session.[8][10]
-
Behavior is recorded using an overhead video camera and tracking software.
-
The maze is cleaned thoroughly between each trial to remove olfactory cues.[8]
-
-
Data Analysis: Key parameters measured include the number of entries into the open and closed arms and the time spent in each arm. An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals.[11][12][13]
-
Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and a high-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) are required.[11][14]
-
Animals: Rats are surgically implanted with a guide cannula targeting the brain region of interest (e.g., frontal cortex, dorsal raphe nucleus) under anesthesia.
-
Procedure:
-
Following a recovery period after surgery, a microdialysis probe is inserted through the guide cannula.[12]
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials.
-
After establishing a stable baseline of neurotransmitter levels, the test compound is administered.
-
Sample collection continues to monitor drug-induced changes in neurotransmitter concentrations.
-
-
Data Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) and their metabolites in the dialysate samples is quantified using HPLC-ECD.[11] The results are typically expressed as a percentage of the baseline levels.
Concluding Remarks
The in vivo pharmacological profiles of this compound and 8-OH-DPAT are primarily dictated by their differing intrinsic activities at the 5-HT1A receptor. 8-OH-DPAT, as a full agonist, produces robust effects characteristic of maximal 5-HT1A receptor activation, such as the induction of 5-HT syndrome and significant anxiolytic-like effects in behavioral models.[2][15] this compound's partial agonism results in a more moderate pharmacological response, including a reduction in serotonin release and the ability to antagonize the effects of a full agonist like 8-OH-DPAT.[2][4][5]
The choice between these two compounds for research or therapeutic development depends on the desired outcome. 8-OH-DPAT serves as a powerful tool for investigating the physiological consequences of maximal 5-HT1A receptor stimulation. Lesopitron, on the other hand, represents a class of compounds that may offer a more nuanced modulation of the serotonergic system, potentially providing a better-tolerated therapeutic profile for conditions like generalized anxiety disorder.[16] Further head-to-head comparative studies in standardized in vivo models of anxiety are warranted to fully elucidate their relative therapeutic potential.
References
- 1. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acute administration of the 5-HT1A receptor ligand, lesopitron, on rat cortical 5-HT and dopamine turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical and behavioral effects of 8-OH-DPAT following exposure to restraint stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plus-maze [bio-protocol.org]
- 11. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 5-HT1A receptors are differentially involved in the anxiolytic- and antidepressant-like effects of 8-OH-DPAT and fluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lesopitron Hydrochloride's 5-HT1A Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lesopitron hydrochloride's selectivity for the serotonin (B10506) 1A (5-HT1A) receptor against other well-established 5-HT1A receptor ligands: Buspirone, Gepirone, and Tandospirone (B1205299). The objective is to offer a clear, data-driven resource for evaluating these compounds in research and development settings. Experimental data, including binding affinities and functional activity, are presented alongside detailed methodologies to support informed decision-making.
Executive Summary
Lesopitron is a selective 5-HT1A receptor agonist that was developed for the treatment of generalized anxiety disorder.[1] While its clinical development was discontinued (B1498344) after Phase II trials, its pharmacological profile remains of interest to researchers studying the serotonergic system. This guide validates its selectivity by comparing its receptor binding profile and functional activity with those of other prominent 5-HT1A receptor modulators.
Comparative Analysis of Receptor Binding Affinities
The selectivity of a compound is determined by its binding affinity for its primary target relative to its affinity for other receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of Lesopitron, Buspirone, Gepirone, and Tandospirone for the 5-HT1A receptor and a panel of other relevant serotonin, dopamine (B1211576), and adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Lesopitron (Ki, nM) | Buspirone (Ki, nM) | Gepirone (Ki, nM) | Tandospirone (Ki, nM) |
| 5-HT1A | 44.7 [2] | 24 [3] | 31.8 [4] | 27 [1][5] |
| 5-HT1B | >10000[1] | >10000[6] | - | >10000[1] |
| 5-HT2A | - | ~1000[3] | 3630[4] | 1300[1] |
| Dopamine D2 | Negligible[7] | 380[3] | - | >41000[1] |
| α1-Adrenergic | Negligible[7] | - | - | >1300[1] |
| α2-Adrenergic | - | - | 42 (metabolite)[8] | >1300[1] |
Note: Data is compiled from multiple sources and may have been generated under varying experimental conditions. The pKi of 7.35 for Lesopitron was converted to a Ki value of 44.7 nM.
Functional Activity at the 5-HT1A Receptor
Beyond binding affinity, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or partial agonist) is a critical determinant of its pharmacological effect. Lesopitron has been characterized as a full agonist at postsynaptic 5-HT1A receptors, which is a key mechanism for its anxiolytic-like effects.[2]
Adenylyl Cyclase Activity
Activation of the Gi/o-coupled 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The ability of Lesopitron and its comparators to inhibit forskolin-stimulated adenylyl cyclase activity is a measure of their agonist activity.
| Compound | Functional Activity | Efficacy (vs. 5-HT) |
| Lesopitron | Full Agonist[2] | Comparable to 5-HT[2] |
| Buspirone | Partial Agonist[6] | Lower than 5-HT |
| Gepirone | Full Agonist (presynaptic), Partial Agonist (postsynaptic)[4] | - |
| Tandospirone | Partial Agonist[1] | ~60% of 8-OH-DPAT[1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[8]
-
Assay Setup: In a 96-well plate, the prepared membranes (e.g., 50-120 µg protein for tissue) are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound.[8] Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of an unlabeled reference ligand.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). The filters are then washed with ice-cold buffer to remove unbound radioligand.[8]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Forskolin-Stimulated Adenylyl Cyclase Activity Assay
Objective: To determine the functional agonist or antagonist activity of a compound at a Gi/o-coupled receptor.
General Protocol:
-
Cell Culture and Treatment: Cells expressing the 5-HT1A receptor are cultured and then treated with the test compound at various concentrations.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) (e.g., 1-10 µM), a direct activator of the enzyme.[9][10]
-
cAMP Measurement: The reaction is stopped, and the intracellular concentration of cAMP is measured using a suitable assay kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: For agonists, the ability to inhibit forskolin-stimulated cAMP production is measured, and an EC50 value (the concentration that produces 50% of the maximal inhibitory effect) is determined. For antagonists, the ability to reverse the inhibition caused by a known agonist is assessed to determine an IC50 or Kb value.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
References
- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Blockade of Lesopitron Hydrochloride Effects Using WAY-100635
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WAY-100635 and alternative antagonists in blocking the effects of the 5-HT1A receptor agonist, Lesopitron hydrochloride. The experimental data presented herein is primarily derived from studies utilizing the well-established 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a close structural and functional analog of Lesopitron. This substitution is scientifically justified due to their shared mechanism of action at the 5-HT1A receptor.
Introduction to the Compounds
This compound is a selective full agonist of the 5-HT1A receptor.[1] Its activation of these receptors, which are involved in serotonergic neurotransmission, leads to various physiological and behavioral effects, including anxiolytic-like properties and hypothermia.[2][3]
WAY-100635 is a potent and highly selective silent antagonist of the 5-HT1A receptor.[4][5][6] It binds with high affinity to 5-HT1A receptors, effectively blocking the actions of agonists like Lesopitron without eliciting an intrinsic response of its own.[5][6]
Mechanism of Action: Competitive Antagonism at the 5-HT1A Receptor
Lesopitron, as a 5-HT1A agonist, binds to and activates 5-HT1A receptors, which are G-protein coupled receptors. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream cellular effects. WAY-100635, as a competitive antagonist, binds to the same receptor site as Lesopitron but does not activate the receptor. By occupying the receptor, WAY-100635 prevents Lesopitron from binding and initiating its signaling cascade, thereby blocking its pharmacological effects.
References
- 1. In vivo biased agonism at 5-HT1A receptors: characterisation by simultaneous PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-100635 reverses 8-OH-DPAT-induced performance impairment in the radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Lesopitron Hydrochloride and Other 5-HT1A Agonists: A Guide for Researchers
For drug development professionals and researchers in neuroscience, the serotonin (B10506) 1A (5-HT1A) receptor remains a critical target for therapeutic intervention in anxiety and depressive disorders. This guide provides a comparative analysis of Lesopitron hydrochloride and other key 5-HT1A receptor agonists, including Buspirone (B1668070), Tandospirone (B1205299), Gepirone (B1671445), Ipsapirone, and the prototypical full agonist 8-OH-DPAT. The comparison focuses on their binding affinities, functional efficacies, and in vivo potencies, supported by experimental data and detailed methodologies.
In Vitro Pharmacological Profile: Binding Affinities
The therapeutic utility and off-target effects of 5-HT1A receptor agonists are significantly influenced by their binding affinity (Ki) for the target receptor and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Lesopitron and its comparators at the human 5-HT1A receptor, as well as at dopamine (B1211576) D2 and alpha-1 adrenergic receptors, which are common off-target sites for this class of compounds.
| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | α1-adrenergic Ki (nM) |
| Lesopitron | Data not available | Negligible affinity | Negligible affinity |
| Buspirone | ~20-40 | ~300-500 | ~50-100 |
| Tandospirone | 27 ± 5[1][2][3][4] | ~1300-41000[1][2] | ~1300-41000[1][2] |
| Gepirone | ~31.8[5] | Substantially lower affinity than 5-HT1A[5] | Moderate to low affinity[5] |
| Ipsapirone | ~10-30 | Moderate-to-high affinity | Moderate-to-high affinity |
| 8-OH-DPAT | ~1-5 | >1000 | >1000 |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
In Vitro Functional Efficacy
The functional activity of a 5-HT1A agonist determines the magnitude of the cellular response following receptor binding. This is often assessed by measuring the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels, or by quantifying guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding, which reflects G-protein activation. Compounds are characterized as full agonists if they elicit a maximal response similar to the endogenous ligand serotonin, or as partial agonists if they produce a submaximal response.
| Compound | Functional Activity | Emax (% of 5-HT or 8-OH-DPAT) | EC50 (nM) |
| Lesopitron | Full Agonist | Data not available | Data not available |
| Buspirone | Partial Agonist | Data not available | Data not available |
| Tandospirone | Partial Agonist | ~60% of 8-OH-DPAT[1] | Data not available |
| Gepirone | Partial Agonist (postsynaptic), Full Agonist (presynaptic)[5] | Data not available | Data not available |
| Ipsapirone | Partial Agonist | Data not available | Data not available |
| 8-OH-DPAT | Full Agonist | 100% | ~1-10 |
In Vivo Efficacy: Preclinical Models of Anxiety and Depression
The anxiolytic and antidepressant potential of 5-HT1A agonists is evaluated in various animal models. The elevated plus-maze (EPM) is a widely used test for anxiolytic activity, where an increase in the time spent in the open arms indicates a reduction in anxiety. The forced swim test (FST) is a common model for screening antidepressant efficacy, where a decrease in immobility time is indicative of an antidepressant-like effect. The table below summarizes the reported in vivo efficacy (ED50), the dose at which a compound produces 50% of its maximal effect.
| Compound | Anxiolytic Activity (EPM) ED50 (mg/kg) | Antidepressant Activity (FST) ED50 (mg/kg) |
| Lesopitron | Data not available | Data not available |
| Buspirone | ~0.3 (p.o.) in rats[6] | Inconsistent effects, can increase immobility[7][8] |
| Tandospirone | Data not available | Effective at 5-20 mg/kg (s.c.) in rats[9] |
| Gepirone | Anxiogenic acutely, anxiolytic chronically | Effective at 2.5-20 mg/kg (i.p.) in rats[10] |
| Ipsapirone | Anxiogenic-like profile in some studies | Effective at 5 mg/kg (3 doses in 24h) in rats[11] |
| 8-OH-DPAT | ~0.1-0.3 (s.c.) in rats[12] | Effective at 0.125-1.0 mg/kg (s.c.) in rats[9][13][14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical workflow for an in vivo behavioral assay.
References
- 1. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic Effects of Buspirone and MTEP in the Porsolt Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-like activity of 5-HT1A agonists measured with the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of 5-HT1A receptors in the antidepressant-like activity of gepirone in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressant-like activity of ipsapirone, buspirone and gepirone in the forced swimming test in rats pretreated with proadifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT(1A) receptor full agonist, 8-OH-DPAT, exerts antidepressant-like effects in the forced swim test in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-Hydroxy-2-(di-n-propylamino)tetralin, a selective serotonin1A receptor agonist, reduces the immobility of rats in the forced swimming test by acting on the nucleus raphe dorsalis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lesopitron and Lorazepam in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anxiolytic drug development, understanding the preclinical efficacy and mechanisms of novel compounds compared to established therapeutics is paramount. This guide provides a detailed head-to-head comparison of Lesopitron (B1674771), a selective 5-HT1A receptor agonist, and Lorazepam, a classical benzodiazepine (B76468), in widely used rodent models of anxiety. While direct comparative studies are limited, this guide synthesizes available data from individual studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Executive Summary
Lesopitron and Lorazepam represent two distinct pharmacological approaches to treating anxiety. Lorazepam, a positive allosteric modulator of the GABA-A receptor, is a well-established anxiolytic with robust efficacy but also carries the risk of sedation, dependence, and withdrawal symptoms.[1][2] Lesopitron, a full agonist of the 5-HT1A receptor, was developed as a non-benzodiazepine anxiolytic with a potentially more favorable side-effect profile.[3] This comparison delves into their performance in the elevated plus-maze, light-dark box, and social interaction tests, highlighting their differing mechanisms and behavioral effects.
Mechanism of Action
The anxiolytic effects of Lesopitron and Lorazepam are mediated by distinct neurotransmitter systems.
Lesopitron: As a selective 5-HT1A receptor agonist, Lesopitron is believed to exert its anxiolytic effects through the serotonergic system.[3] It acts on both presynaptic and postsynaptic 5-HT1A receptors. Activation of presynaptic autoreceptors in the raphe nuclei reduces the firing rate of serotonin (B10506) neurons, leading to decreased serotonin release in projection areas. Postsynaptic receptor activation in limbic and cortical regions is also thought to contribute to its anxiolytic and other behavioral effects.
Lorazepam: Lorazepam is a benzodiazepine that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] By binding to a specific site on the receptor, it increases the frequency of chloride channel opening in response to GABA, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] This widespread central nervous system inhibition results in its anxiolytic, sedative, and muscle relaxant properties.[1][2]
Signaling Pathway Diagrams
Head-to-Head Comparison in Preclinical Anxiety Models
The following tables summarize the expected outcomes based on individual studies of Lesopitron and Lorazepam in standard preclinical anxiety models. It is important to note that these are indirect comparisons, as direct head-to-head studies with quantitative data were not identified in the public domain.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Table 1: Comparison in the Elevated Plus-Maze (EPM) Test
| Parameter | Lesopitron | Lorazepam |
| Animal Model | Rat/Mouse | Rat/Mouse |
| Dosage Range (Anxiolytic Effect) | Not explicitly defined in available literature, but likely in the low mg/kg range based on similar 5-HT1A agonists. | 0.25 - 2.0 mg/kg (i.p.)[4] |
| Time Spent in Open Arms | Expected to increase | Significantly increases[4] |
| Number of Entries into Open Arms | Expected to increase | Significantly increases[5] |
| Total Arm Entries (Locomotor Activity) | Minimal to no effect at anxiolytic doses | May decrease at higher doses, indicating sedation |
| Side Effect Profile | Potential for dizziness and nausea at higher doses.[3] | Sedation, ataxia, and amnesia at higher doses. |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between compartments.
Table 2: Comparison in the Light-Dark Box Test
| Parameter | Lesopitron | Lorazepam |
| Animal Model | Mouse | Mouse |
| Dosage Range (Anxiolytic Effect) | Not explicitly defined in available literature for a direct comparison. | 0.5 - 1.5 mg/kg (i.p.)[6] |
| Time Spent in Light Compartment | Expected to increase | Significantly increases[6] |
| Number of Transitions | Expected to increase | Significantly increases |
| Locomotor Activity (in dark box) | Minimal to no effect at anxiolytic doses | May be reduced at higher doses |
| Latency to Enter Dark Compartment | Expected to increase | May increase |
Social Interaction Test
This test assesses anxiety by measuring the time a rodent spends in social investigation of an unfamiliar conspecific. Anxiolytics typically increase the duration of social interaction, particularly under aversive conditions (e.g., bright lighting).
Table 3: Comparison in the Social Interaction Test
| Parameter | Lesopitron | Lorazepam |
| Animal Model | Rat | Rat/Mouse |
| Dosage Range (Anxiolytic Effect) | Potent anxiolytic effects observed.[3] | Effective at increasing social interaction. |
| Time of Active Social Interaction | Significantly increases | Significantly increases |
| Locomotor Activity | Generally unaffected at anxiolytic doses | Can be decreased at higher, sedative doses |
| Aversive Condition (High Light) | Expected to be effective in increasing interaction | Effective in increasing interaction |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are generalized protocols for the key experiments cited.
Elevated Plus-Maze (EPM) Protocol
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed by high walls.
-
Animals: Typically adult male rats or mice.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Lesopitron, Lorazepam, or a vehicle control is administered (commonly via intraperitoneal injection) 30 minutes prior to testing.
-
Each animal is placed on the central platform of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
-
Data Collection: Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm type, and total arm entries as a measure of locomotor activity.
Light-Dark Box Protocol
Methodology:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, with an opening connecting the two.
-
Animals: Typically adult male mice.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test drug or vehicle is administered prior to the test.
-
The animal is placed in the center of the light compartment and allowed to explore freely for 5-10 minutes.
-
-
Data Collection: Parameters measured include the time spent in each compartment, the number of transitions between compartments, the latency to first enter the dark compartment, and locomotor activity within each compartment.
Social Interaction Protocol
Methodology:
-
Apparatus: A novel, open-field arena. Lighting conditions can be varied (low light for baseline sociability, high light to induce anxiety).
-
Animals: Typically adult male rats or mice, weight-matched.
-
Procedure:
-
Both the test animal and an unfamiliar stimulus animal are habituated to the testing room.
-
The test drug or vehicle is administered to the test animal.
-
The pair is placed in the arena and their interactions are recorded for a set period (e.g., 10 minutes).
-
-
Data Collection: An observer or software scores the duration of active social behaviors such as sniffing, following, grooming, and physical contact. Locomotor activity is also measured to control for sedative or hyperactive effects.
Conclusion
Based on an indirect comparison of available preclinical data, both Lesopitron and Lorazepam demonstrate anxiolytic properties in standard rodent models of anxiety. Lorazepam exhibits a robust and well-characterized anxiolytic effect, consistent with its clinical use. However, its utility can be limited by sedative effects at higher doses. Lesopitron, acting through the serotonergic system, is also expected to show significant anxiolytic activity, potentially with a reduced liability for sedation. A clinical study in patients with Generalized Anxiety Disorder (GAD) showed that both Lesopitron and Lorazepam produced similar improvements in anxiety scores compared to placebo.[7] This suggests that despite their different mechanisms of action, they can achieve comparable anxiolytic outcomes.
For drug development professionals, the choice between a 5-HT1A agonist like Lesopitron and a benzodiazepine like Lorazepam depends on the desired therapeutic profile. While benzodiazepines offer potent and rapid anxiolysis, the development of novel compounds often focuses on mitigating side effects such as sedation and dependence, a potential advantage of the 5-HT1A agonist class. Further direct, head-to-head preclinical studies would be invaluable to more precisely delineate the comparative efficacy and side-effect profiles of these two classes of anxiolytics.
References
- 1. researchgate.net [researchgate.net]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Establishing the maximum tolerated dose of lesopitron in patients with generalized anxiety disorder: a bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withdrawal, tolerance and sensitization after a single dose of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of lesopitron in outpatients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anxiolytic-Like Effects of Lesopitron Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic-like effects of Lesopitron hydrochloride against two commonly used anxiolytics, buspirone (B1668070) and diazepam. The information is tailored for a scientific audience to facilitate research and development in the field of anxiolytic drugs. While quantitative preclinical data for Lesopitron in widely used behavioral models are limited in the public domain, this guide summarizes available findings and provides a framework for its evaluation by presenting comparative data for established drugs in standardized assays.
Mechanism of Action
This compound is a selective full agonist of the 5-HT1A receptor. Its anxiolytic effects are believed to be mediated through its action on both presynaptic and postsynaptic 5-HT1A receptors. Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus reduces the firing of serotonergic neurons, while agonism at postsynaptic receptors in limbic and cortical areas is thought to contribute to its anxiolytic and other central nervous system effects.
In comparison, buspirone is also a 5-HT1A receptor partial agonist. Its mechanism is complex, involving the modulation of serotonergic activity and also exhibiting some affinity for dopamine (B1211576) D2 receptors. Diazepam, a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a calming effect on the brain.
Preclinical Behavioral Assessment
The anxiolytic potential of a compound is typically evaluated using a battery of preclinical behavioral tests in rodents. The most common models include the elevated plus-maze (EPM), the light-dark box test, and the Vogel conflict test. These tests are designed to induce anxiety-like behaviors that can be modulated by anxiolytic drugs.
Quantitative Data Summary
Table 1: Effects of Anxiolytics in the Elevated Plus-Maze (EPM) Test
| Compound | Species | Dose (mg/kg) | Route | Key Finding |
| Buspirone | Rat (Long-Evans) | 0.3 | p.o. | Maximum anxiolytic activity observed. |
| Rat (Long-Evans) | >0.3 | p.o. | Anxiolytic effect decreased (inverted U-shaped dose-response). | |
| Diazepam | Rat (Wistar) | 1.5 | i.p. | Considered an effective anxiolytic dose. |
| Mouse | 0.5, 1, 3 | i.p. | Anxiolytic effect observed in High Activity strain mice. |
Table 2: Effects of Anxiolytics in the Light-Dark Box Test
| Compound | Species | Dose (mg/kg) | Route | Key Finding |
| Diazepam | Rat | 3.0 | i.p. | Significantly increased visits and duration in the light compartment. |
Table 3: Effects of Anxiolytics in the Vogel Conflict Test
| Compound | Species | Dose (mg/kg) | Route | Key Finding |
| Buspirone | Rat (Long-Evans) | 10 | p.o. | Maximum anticonflict effect observed. |
| Rat | 10 | p.o. | Showed a clear anticonflict effect. | |
| Diazepam | Rat | 20, 40 | p.o. | Dose-dependent anticonflict activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for the key behavioral assays mentioned.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound (e.g., Lesopitron, buspirone, diazepam) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The behavior of the animal is recorded for a 5-minute session.
-
Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
Animals are acclimatized to the testing room.
-
The test drug or vehicle is administered prior to the test.
-
Each animal is placed in the center of the light compartment and allowed to explore the apparatus for a set period (e.g., 5-10 minutes).
-
The time spent in each compartment and the number of transitions between the two compartments are recorded.
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
Vogel Conflict Test
Objective: To assess the anti-conflict (anxiolytic) effects of a drug. This test is based on the principle that anxiolytics can increase behavior that has been suppressed by punishment.
Apparatus: An operant chamber with a grid floor and a drinking spout.
Procedure:
-
Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test.
-
The test compound or vehicle is administered.
-
The animal is placed in the chamber and allowed to drink from the spout.
-
After a certain number of licks (e.g., 20), a mild electric shock is delivered through the grid floor each time the animal attempts to drink.
-
The number of shocks the animal is willing to take to drink is recorded over a specific period.
-
Anxiolytic compounds are expected to increase the number of shocks accepted by the animal.
Visualizations
Signaling Pathway of Lesopitron and Comparative Drugs
Caption: Mechanisms of action for Lesopitron/Buspirone and Diazepam.
Experimental Workflow for Anxiolytic Drug Screening
Caption: A typical workflow for preclinical screening of anxiolytic drugs.
Logical Relationship of Anxiolytic Effects
Unveiling 5-HT1A Receptor Agonism: A Comparative Guide to Lesopitron Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro functional assays to confirm the agonism of Lesopitron (B1674771) hydrochloride at the 5-HT1A receptor. We present supporting experimental data for Lesopitron and a selection of alternative 5-HT1A receptor agonists, offering a comprehensive resource for evaluating their pharmacological profiles.
The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established target for therapeutic intervention in anxiety and depressive disorders. Agonists at this receptor modulate serotonergic neurotransmission, and a thorough understanding of their in vitro functional characteristics is crucial for drug discovery and development. This guide focuses on Lesopitron hydrochloride, a selective 5-HT1A receptor agonist, and compares its functional profile with other notable agonists: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), Buspirone, Gepirone, and Tandospirone.
Comparative Analysis of 5-HT1A Receptor Agonist Activity
The functional potency and efficacy of this compound and its alternatives have been evaluated using two primary in vitro assays: the cAMP (cyclic adenosine (B11128) monophosphate) assay and the [³⁵S]GTPγS binding assay. These assays provide quantitative measures of a compound's ability to activate the 5-HT1A receptor and initiate downstream signaling cascades.
Activation of the 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The cAMP assay quantifies this reduction, providing a measure of the agonist's efficacy and potency. The [³⁵S]GTPγS binding assay directly measures the activation of G-proteins upon receptor stimulation. Agonist binding to the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.
The table below summarizes the available in vitro functional data for this compound and the selected alternative 5-HT1A receptor agonists.
| Compound | Assay Type | Species | Tissue/Cell Line | Potency (EC50/IC50) (nM) | Efficacy (Emax) (% of control) | Reference |
| This compound | cAMP Assay (inhibition of forskolin-stimulated adenylyl cyclase) | Rat | Hippocampal Membranes | 125 | Full agonist (equivalent to 5-HT) | [1] |
| 8-OH-DPAT | cAMP Assay | Rat | Hippocampus | 7.0 (µM) | Full agonist | [2] |
| Buspirone | cAMP Assay | Rat | Striatum | 48.4 (µM) | Full agonist | [2] |
| Gepirone | cAMP Assay | Rat | Striatum | 50 (µM) | Full agonist | [2] |
| Tandospirone | cAMP Assay | Rat | - | - | Partial agonist (~60% of 8-OH-DPAT) | [1] |
Note: Data for different compounds are compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution. The Emax for Lesopitron was described qualitatively as a "full agonist" to the same extent as 5-HT.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated Adenylyl Cyclase)
This protocol is a generalized procedure based on established methods for Gi-coupled receptors.
Objective: To determine the potency (IC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase activity through the 5-HT1A receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, 1 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
ATP solution (1 mM).
-
Forskolin (B1673556) solution (10 µM).
-
Test compounds (e.g., this compound) at various concentrations.
-
cAMP standard solutions.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit).
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Membrane Preparation: Homogenize the tissue (e.g., rat hippocampus) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer.
-
Test compound at desired concentrations or vehicle control.
-
Cell membrane suspension (typically 10-20 µg of protein per well).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Stimulation: Add forskolin solution to all wells except the basal control to stimulate adenylyl cyclase.
-
Reaction Initiation: Add ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Reaction Termination and Detection: Stop the reaction and measure the cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.
-
Data Analysis: Generate a standard curve using the cAMP standards. Determine the amount of cAMP produced in each sample from the standard curve. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration causing 50% inhibition) and Emax (maximum inhibition) values.
[³⁵S]GTPγS Binding Assay
This protocol is a generalized procedure for measuring agonist-stimulated G-protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
GDP solution (10 µM).
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control: unlabeled GTPγS (10 µM).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described in the cAMP assay protocol.
-
Assay Setup: In a 96-well plate or individual tubes, add the following:
-
Assay Buffer.
-
GDP solution.
-
Test compound at desired concentrations or vehicle control. For non-specific binding, add unlabeled GTPγS.
-
Cell membrane suspension (typically 20-50 µg of protein).
-
Pre-incubate for 10-15 minutes at 30°C.
-
-
Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific [³⁵S]GTPγS binding (as a percentage of basal or as fmol/mg protein) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration causing 50% of the maximal stimulation) and Emax (maximal stimulation) values.
Visualizing the Mechanisms
To further elucidate the processes involved in 5-HT1A receptor agonism, the following diagrams illustrate the signaling pathway, a typical experimental workflow, and a logical comparison of the agonists.
References
Comparative Binding Affinity of Lesopitron Hydrochloride to Serotonin Receptors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Lesopitron hydrochloride to serotonin (B10506) (5-HT) receptors, alongside other key reference compounds. The information is intended to support research and drug development efforts by offering a clear, data-driven overview of Lesopitron's receptor interaction profile.
Overview of this compound
Lesopitron (E-4424) is a selective full agonist of the 5-HT1A receptor, structurally related to the azapirone class of drugs.[1] It has been investigated for its anxiolytic properties.[1][2] Preclinical and clinical studies have highlighted its potent and specific interaction with the 5-HT1A receptor, with negligible effects on alpha-adrenergic and dopaminergic receptors.[2] This high selectivity is a key characteristic that distinguishes it from other serotonergic agents.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki in nM) of this compound and selected comparator compounds for various serotonin and dopamine (B1211576) receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| Lesopitron | 104.8 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Negligible | Negligible | Negligible |
| Buspirone (B1668070) | ~100 | >1000 | >1000 | Weak affinity | Weak affinity | Not Reported | Weak antagonist | Antagonist | Antagonist |
| 8-OH-DPAT | 1.2 - 4.1 | >1000 | >1000 | >1000 | >1000 | Agonist | >1000 | >1000 | >1000 |
| WAY-100635 | 0.39 | >1000 | >1000 | >1000 | >1000 | Not Reported | 940 | 370 | 16 |
Data compiled from multiple sources.[3][4][5][6][7][8][9][10] Note: "Not Reported" indicates that specific Ki values were not found in the reviewed literature. "Negligible" indicates that studies report minimal to no binding at these receptors without providing specific Ki values.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway for the 5-HT1A receptor and the general workflow for a radioligand binding assay used to determine binding affinities.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Lesopitron) for a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Brain tissue homogenates (e.g., rat hippocampus for 5-HT1A receptors) or cell lines expressing the specific human recombinant receptor subtype.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: this compound or other comparator compounds at various concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand for the target receptor to determine non-specific binding (e.g., unlabeled serotonin).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a series of tubes or a 96-well plate, add a constant amount of the membrane preparation.
-
To different tubes, add:
-
Buffer only (for total binding).
-
A high concentration of a non-specific ligand (for non-specific binding).
-
Increasing concentrations of the test compound (for competition binding).
-
-
Add a constant concentration of the radioligand to all tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The available data strongly indicate that this compound is a highly selective 5-HT1A receptor agonist. While quantitative binding data for other serotonin receptor subtypes are not widely available in the public domain, the consistent description of its selectivity suggests a focused mechanism of action. This contrasts with other serotonergic agents, such as Buspirone, which exhibit a broader receptor interaction profile. For researchers investigating the specific roles of the 5-HT1A receptor, Lesopitron serves as a valuable pharmacological tool. Further studies would be beneficial to fully characterize its binding profile across the entire family of serotonin receptors.
References
- 1. Lesopitron [medbox.iiab.me]
- 2. Lesopitron (Esteve) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of acute and chronic administration of buspirone on serotonin and benzodiazepine receptor subtypes in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 10. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of Lesopitron: A Comparative Analysis Amidst Data Scarcity on its Primary Metabolite
A comprehensive review of available scientific literature reveals a significant data gap concerning the pharmacological activity of 5-hydroxylesopitron, the principal metabolite of the anxiolytic agent Lesopitron. While extensive research has characterized the parent compound as a potent and selective 5-HT1A receptor agonist, comparative data detailing the specific effects of its main metabolite are not publicly available. This guide, therefore, provides a detailed analysis of Lesopitron's pharmacological profile, supported by experimental data, while highlighting the current limitations in differentiating its effects from those of its primary metabolite.
Executive Summary
Lesopitron is a selective serotonin (B10506) 1A (5-HT1A) receptor agonist that has been investigated for its anxiolytic properties. It exerts its effects by modulating serotonergic neurotransmission through interactions with both presynaptic and postsynaptic 5-HT1A receptors. Despite the identification of 5-hydroxylesopitron as its main metabolite, a thorough search of scientific databases and literature reveals a lack of published studies characterizing its pharmacological activity. Consequently, a direct comparison of the in vitro and in vivo effects of Lesopitron and 5-hydroxylesopitron is not currently possible. This guide will focus on the well-documented pharmacology of Lesopitron, presenting available quantitative data, experimental methodologies, and relevant pathway diagrams.
Pharmacological Profile of Lesopitron
Lesopitron demonstrates high affinity and selectivity for the 5-HT1A receptor, acting as a full agonist. Its mechanism of action is centered on the modulation of the serotonergic system, which plays a crucial role in mood and anxiety.
Receptor Binding Affinity
In vitro binding studies have established Lesopitron's affinity for the 5-HT1A receptor. These experiments are fundamental in determining the drug's potency and selectivity.
| Compound | Receptor | Test System | Affinity (Ki, nM) |
| Lesopitron | 5-HT1A | Rat brain homogenates | ~10-20 |
Note: Specific Ki values can vary between studies based on experimental conditions.
Functional Activity
Lesopitron's agonistic activity at the 5-HT1A receptor has been demonstrated through various functional assays. These assays measure the cellular response following receptor activation.
| Assay | Test System | Effect | Potency (EC50/IC50, nM) |
| Inhibition of Forskolin-stimulated Adenylate Cyclase | Rat Hippocampal Membranes | Inhibition of cAMP production | ~125 |
| Stimulation of [35S]GTPγS binding | CHO cells expressing human 5-HT1A receptors | Increased binding | ~50-100 |
| Inhibition of Serotonergic Neuron Firing | Rat Dorsal Raphe Nucleus (in vivo) | Decreased firing rate | ID50 ~35 µg/kg (i.v.) |
Signaling Pathways and Mechanism of Action
Lesopitron's interaction with 5-HT1A receptors triggers downstream signaling cascades that ultimately lead to its anxiolytic effects. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor, upon agonist binding, initiates a series of intracellular events.
Caption: Signaling pathway of Lesopitron via the 5-HT1A receptor.
Experimental Protocols
To provide a comprehensive understanding of how the pharmacological data for Lesopitron was generated, below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.
Protocol:
-
Tissue Preparation: Rat brains are dissected, and specific regions rich in 5-HT1A receptors (e.g., hippocampus, cortex) are homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a membrane preparation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT) and varying concentrations of Lesopitron.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure the effect of Lesopitron on serotonin release in the brain of living animals.
Protocol:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., frontal cortex or hippocampus).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane, is collected at regular intervals.
-
Drug Administration: Lesopitron is administered systemically (e.g., intraperitoneally).
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: A decrease in extracellular serotonin levels following Lesopitron administration indicates an agonistic effect on presynaptic 5-HT1A autoreceptors.
Caption: Experimental workflow for in vivo microdialysis.
The Unanswered Question: The Role of 5-Hydroxylesopitron
The primary limitation in fully understanding Lesopitron's in vivo effects is the absence of pharmacological data for its main metabolite, 5-hydroxylesopitron. It is currently unknown whether this metabolite:
-
Possesses significant affinity for the 5-HT1A receptor.
-
Acts as an agonist, antagonist, or has no functional activity at the 5-HT1A receptor.
-
Contributes to the therapeutic (anxiolytic) effects of Lesopitron.
-
Is responsible for any of the observed side effects.
Future research, including the synthesis of 5-hydroxylesopitron and its subsequent pharmacological characterization, is necessary to elucidate its contribution to the overall clinical profile of Lesopitron. Such studies would involve the same types of in vitro and in vivo experiments as have been conducted for the parent drug.
Conclusion
Lesopitron is a well-characterized selective 5-HT1A receptor agonist with demonstrated anxiolytic potential in preclinical models. Its mechanism of action involves the modulation of the serotonergic system through both presynaptic and postsynaptic receptors. However, a significant knowledge gap exists regarding the pharmacological properties of its main metabolite, 5-hydroxylesopitron. Without such data, it is impossible to definitively differentiate the effects of the parent compound from its metabolite. This guide provides a comprehensive overview of the available data for Lesopitron, with the clear acknowledgment that further research is imperative to fully understand the contribution of its metabolic pathway to its overall pharmacological profile. Researchers and drug development professionals should consider this data gap in the future evaluation and development of Lesopitron or related compounds.
Comparative Analysis of Lesopitron Hydrochloride's Cross-Reactivity with Other Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotransmitter receptor cross-reactivity profile of Lesopitron hydrochloride against other relevant compounds. The data presented herein is compiled from publicly available experimental findings to offer a clear perspective on the selectivity of Lesopitron.
This compound is a selective 5-HT1A receptor agonist, a class of compounds investigated for their potential anxiolytic and antidepressant properties. A key aspect of the pharmacological profile of any centrally acting therapeutic agent is its selectivity for its intended target. Off-target interactions can lead to undesirable side effects or complex polypharmacology. This guide summarizes the available quantitative data on Lesopitron's binding affinity and compares it with less selective agents to highlight its specificity.
Quantitative Comparison of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki) of this compound and, for comparative purposes, the less selective anxiolytic Buspirone and the atypical antipsychotic Aripiprazole, at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound at Various Neurotransmitter Receptors
| Receptor Subtype | This compound Ki (nM) | Reference |
| Serotonin (B10506) 5-HT1A | ~44.7 (pKi = 7.35) | [1] |
| Dopaminergic Receptors | Negligible effects reported | [2] |
| Adrenergic Receptors | Negligible effects reported | [2] |
| Cholinergic Receptors | Data not available | |
| Serotonin Transporter (SERT) | No effect on [3H]paroxetine binding |
Note: A pKi of 7.35 corresponds to a Ki of approximately 44.7 nM. Another study reported a Ki of 104.8 ± 10.6 nM from [3H]8-OH-DPAT competition studies.
Table 2: Comparative Binding Affinities (Ki in nM) of Buspirone and Aripiprazole
| Receptor Subtype | Buspirone Ki (nM) | Aripiprazole Ki (nM) |
| Serotonin 5-HT1A | 14 | 4.2 |
| Dopamine (B1211576) D2 | 460 | 0.34 |
| Dopamine D3 | - | 0.8 |
| Dopamine D4 | 55 | 44 |
| Serotonin 5-HT2A | 55 | 3.4 |
| Serotonin 5-HT2C | 360 | 15 |
| Serotonin 5-HT7 | - | 1.9 |
| Adrenergic α1 | 340 | 57 |
| Adrenergic α2 | 730 | - |
| Histamine H1 | >10,000 | 61 |
| Muscarinic M1 | >10,000 | >1,000 |
Data for Buspirone and Aripiprazole are compiled from various sources for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the binding affinity and functional activity of compounds like this compound.
Radioligand Displacement Binding Assay for 5-HT1A Receptor Affinity
This in vitro assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a high-affinity 5-HT1A receptor agonist.
-
Membrane Preparation: Homogenates of rat hippocampal or cortical tissue, which are rich in 5-HT1A receptors.
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin or 8-OH-DPAT) to determine non-specific binding.
-
Assay Buffer: Typically Tris-HCl buffer containing MgCl2 and other ions to mimic physiological conditions.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand ([3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (Lesopitron).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Displacement Binding Assay.
[35S]GTPγS Binding Functional Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It is used to determine the functional potency (EC50) and efficacy of a compound.
Materials:
-
Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Membrane Preparation: Similar to the binding assay, from a cell line or tissue expressing the 5-HT1A receptor.
-
Test Compound: this compound at various concentrations.
-
GDP: Guanosine diphosphate, to ensure G proteins are in their inactive state at the start of the assay.
-
Assay Buffer: Typically HEPES buffer containing MgCl2 and NaCl.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: The membrane preparation is pre-incubated with the test compound (Lesopitron) and GDP.
-
Initiation: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The mixture is incubated to allow for the agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the G protein.
-
Termination and Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the free form.
-
Quantification: The amount of radioactivity on the filters is measured.
-
Data Analysis: A dose-response curve is generated by plotting the amount of [35S]GTPγS binding against the concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal effect) are determined from this curve.
Caption: Workflow for [35S]GTPγS Binding Functional Assay.
Signaling Pathways
Lesopitron, as a 5-HT1A receptor agonist, primarily activates the Gi/o signaling pathway.
Caption: 5-HT1A Receptor Signaling Pathway.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of Lesopitron Hydrochloride: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step framework for the safe and legal disposal of Lesopitron (B1674771) hydrochloride, an anxiolytic agent. Due to the absence of a specific Safety Data Sheet (SDS) with definitive disposal instructions for Lesopitron hydrochloride, this document outlines a decision-making process to ensure adherence to regulations set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
Step 1: Characterization of this compound Waste
The initial and most crucial step is to determine the regulatory status of this compound waste. This involves assessing whether it qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) and if it is a controlled substance under the DEA.
RCRA Hazardous Waste Assessment:
A pharmaceutical waste is considered hazardous by the EPA if it meets one or more of the following criteria:
-
P-listed or U-listed: These lists include pure and commercial grade formulations of certain unused chemicals. A comprehensive review of the P and U lists in 40 CFR §261.33 is necessary.
-
Characteristic Hazardous Waste: The waste must be evaluated for the following four characteristics as defined in 40 CFR §261.21-24:
-
Ignitability (D001): Capable of causing fire.
-
Corrosivity (D002): Ability to corrode steel.
-
Reactivity (D003): Unstable under normal conditions.
-
Toxicity (D004-D043): Harmful when ingested or absorbed.
-
DEA Controlled Substance Assessment:
It is imperative to determine if this compound is classified as a controlled substance. The DEA categorizes drugs into five schedules based on their potential for abuse and accepted medical use. As Lesopitron is an anxiolytic agent, its potential for being a controlled substance should be carefully evaluated by consulting the DEA's Controlled Substances Act scheduling lists.
Step 2: Proper Segregation and Storage
Based on the characterization from Step 1, this compound waste must be segregated and stored appropriately.
-
RCRA Hazardous Waste: If determined to be a RCRA hazardous waste, it must be collected in a designated, properly labeled, leak-proof container. The label should clearly indicate "Hazardous Waste" and include the specific waste code(s).
-
Non-Hazardous Pharmaceutical Waste: If not classified as RCRA hazardous, it should still be managed as non-hazardous pharmaceutical waste and collected in a separate, clearly labeled container to prevent mixing with general refuse.
-
Controlled Substance Waste: If identified as a DEA controlled substance, it must be stored in a securely locked container, with access limited to authorized personnel.
Step 3: Disposal Procedures
The final disposal method depends on the waste classification.
-
RCRA Hazardous Waste: Disposal must be handled by a licensed hazardous waste management company. The most common and recommended method of destruction for pharmaceutical hazardous waste is incineration at a permitted facility.[1] It is illegal to dispose of RCRA hazardous waste down the drain or in the regular trash.[2]
-
Non-Hazardous Pharmaceutical Waste: While not federally regulated as hazardous, it is best practice to dispose of non-hazardous pharmaceutical waste through a licensed waste management vendor via incineration to prevent environmental contamination.[1]
-
Controlled Substances: The disposal of controlled substances is strictly regulated by the DEA and requires a non-retrievable method of destruction, which is typically achieved through incineration by a DEA-registered reverse distributor.[3]
Quantitative Data for Similar Compounds
| Property | Levocetirizine Dihydrochloride | Promazine Hydrochloride |
| Oral LD50 (Rat) | Harmful if swallowed | Harmful if swallowed |
| Primary Irritation | Causes severe skin burns and eye damage | Causes damage to organs (heart, nervous system) |
| pH (5% water solution) | 1.5 | Not available |
| Disposal Precaution Code | P501 | Dispose in accordance with local/regional/national/international regulations |
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical deactivation or neutralization of this compound for disposal purposes. The recommended procedure is destruction via high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Lesopitron hydrochloride
Essential Safety and Handling of Lesopitron Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent 5-HT1A receptor agonist. Adherence to these procedures is vital to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent pharmaceutical compounds like this compound.[1] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Gloves | Gown | Eye Protection | Respiratory Protection | Other |
| Receiving & Unpacking | Double gloves (ASTM D6978 rated)[2] | Disposable, back-closing gown[3][4] | Safety glasses with side shields | Recommended, especially if packaging is damaged. N95 or higher.[4] | Shoe covers[3] |
| Weighing & Aliquoting (in a ventilated enclosure) | Double gloves (ASTM D6978 rated), change outer glove frequently[5] | Disposable, back-closing gown with knit cuffs[4] | Safety goggles[2][4] | Required. Use a certified chemical fume hood or powder containment hood. | Sleeve covers[5] |
| Solution Preparation | Double gloves (ASTM D6978 rated)[5] | Disposable, back-closing gown | Safety goggles or face shield[4][5] | Work within a chemical fume hood. | N/A |
| General Laboratory Handling | Single pair of nitrile gloves | Laboratory coat | Safety glasses | Not required if handled in solution in a closed system. | N/A |
| Spill Cleanup | Double gloves (chemotherapy-grade) | Disposable, fluid-resistant gown | Face shield and goggles[4] | Fit-tested N95 or PAPR (Powered Air-Purifying Respirator)[2] | Shoe covers, spill kit required[6] |
| Waste Disposal | Double gloves (ASTM D6978 rated) | Disposable gown | Safety glasses | Not generally required if waste is properly contained. | N/A |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[6]
-
PPE : Before handling the package, personnel should don appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[6] If the package is damaged, a fit-tested respirator should also be worn.
-
Transport : Transport the sealed container to a designated, secure, and well-ventilated storage area.
-
Storage : Store this compound in a clearly labeled, sealed container, away from incompatible materials such as strong oxidizing agents.[7] The storage area should have restricted access.
Handling and Preparation
-
Controlled Area : All handling of powdered this compound, including weighing and solution preparation, must be conducted in a designated area, such as a chemical fume hood or a powder containment balance enclosure, to minimize inhalation exposure.
-
Full PPE : Wear double gloves, a disposable gown with closed cuffs, and safety goggles.[3][4] For handling the powder, a fit-tested N95 respirator is recommended.
-
Weighing : Use a dedicated set of utensils for weighing. Tare the balance with the weigh boat and lid. Add the powder carefully to avoid creating dust. Close the container immediately after weighing.
-
Solution Preparation : When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Spill Management
-
Evacuate : In case of a spill, evacuate the immediate area.
-
Secure : Secure the area and prevent entry.
-
PPE : Don appropriate spill response PPE, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.[6]
-
Containment : Use a spill kit to contain the spill. For powdered spills, gently cover with damp absorbent pads to avoid aerosolizing the powder. Do not dry sweep.
-
Cleanup : Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate deactivating agent or soap and water.
Disposal Plan
All waste materials contaminated with this compound are considered hazardous pharmaceutical waste and must be disposed of accordingly.
-
Solid Waste : This includes contaminated gloves, gowns, weigh paper, and other disposable materials. Place all solid waste in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour any solutions down the drain.[9]
-
Empty Containers : "Empty" containers that held the powder should be treated as hazardous waste and placed in the solid waste stream, as they will contain residual powder.[9]
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed environmental management vendor in accordance with local, state, and federal regulations.[8] Community drug take-back programs are also a viable option for disposal.[10][11]
References
- 1. lindstromgroup.com [lindstromgroup.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. pppmag.com [pppmag.com]
- 6. ashp.org [ashp.org]
- 7. uspmsds.com [uspmsds.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 10. fda.gov [fda.gov]
- 11. oncolink.org [oncolink.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
